Bidenoside C
Description
Properties
Molecular Formula |
C16H22O6 |
|---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(Z)-dec-8-en-4,6-diynoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h2-3,12-20H,8-11H2,1H3/b3-2-/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
QIFYDSMWESCVBZ-JNDSXIQISA-N |
Isomeric SMILES |
C/C=C\C#CC#CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC=CC#CC#CCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Phytochemical Analysis of Bidenoside C Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidenoside C, a polyacetylene glycoside, is a secondary metabolite found in various plant species, particularly within the Asteraceae family. This technical guide provides an in-depth overview of the phytochemical analysis of plants containing this compound, with a focus on quantitative data, experimental protocols, and the underlying biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Plants Containing this compound
This compound has been identified in several species of the Bidens and Coreopsis genera. Notably, Coreopsis lanceolata has been reported as a source of this compound. The genus Bidens, which includes about 240 species with a cosmopolitan distribution, is well-known for its rich content of polyacetylenes and flavonoids.[1][2] While Bidens pilosa is a widely studied species within this genus for its diverse phytochemical profile and traditional medicinal uses, specific quantitative data for this compound in this particular species remains to be extensively documented.[1][2][3]
Quantitative Analysis of this compound and Related Compounds
While specific quantitative data for this compound is not widely available in the literature, analysis of related polyacetylene compounds in similar plant species can provide valuable context. For instance, studies on Bidens pilosa have quantified total phenolic and flavonoid content, which are often co-constituents with polyacetylenes. One study reported the total phenolic content in a methanolic extract of Bidens pilosa to be as high as 1102.8 ± 2.2 mg/g.
For the quantification of individual polyacetylenes, High-Performance Liquid Chromatography (HPLC) is the method of choice. A study on Codonopsis species established an HPLC/UV method for the simultaneous quantification of several polyacetylenes, with detection and quantitation limits in the range of 0.10-0.32 µg/mL and 0.35-1.07 µg/mL, respectively.[4] Although this method was not specifically for this compound, it provides a strong foundation for developing a validated quantitative HPLC method.
To facilitate comparative analysis, the following table summarizes the quantitative data for total phenolics and flavonoids in Bidens pilosa, as specific data for this compound is not available.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Compound Class | Concentration | Reference |
| Bidens pilosa L. | Aerial Parts | Methanol | Folin-Ciocalteu | Total Phenols | 48.609 ± 0.370 mg GAE/g | [3] |
| Bidens pilosa L. | Leaves/Flowers | Methanol | HPLC-DAD | Total Flavonoids | Varies by population | [5] |
| Bidens pilosa L. | Leaves/Flowers | Methanol | HPLC-DAD | Total Polyphenols | Varies by population | [5] |
Experimental Protocols
Extraction and Isolation of Polyacetylene Glycosides
The following is a general protocol for the extraction and isolation of polyacetylene glycosides, including this compound, from plant material, based on methods described for Coreopsis and Carthamus species.[6][7]
1. Extraction:
-
Dried and powdered plant material (e.g., aerial parts of Coreopsis lanceolata) is extracted with methanol (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The fractions are concentrated, and the EtOAc and n-BuOH fractions, which are likely to contain polyacetylene glycosides, are subjected to further purification.
3. Chromatographic Purification:
-
Column Chromatography: The active fractions are first separated using open column chromatography on silica gel or macroporous resin (e.g., AB-8), eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).
-
Sephadex LH-20: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.
-
Preparative HPLC: The final purification of individual compounds, including this compound, is performed using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile and water.
HPLC Quantification of Polyacetylene Glycosides
The following is a representative HPLC method for the quantification of polyacetylene glycosides, which can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with a low concentration of acetonitrile (e.g., 10%) and gradually increase to 100% over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 215 nm or a wavelength of maximum absorbance for this compound, which can be determined from a UV spectrum of the purified compound.
-
Quantification: A calibration curve is constructed using a purified standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
Polyacetylene glycosides, including compounds isolated from Bidens and Coreopsis species, have demonstrated significant anti-inflammatory properties.[8][9] The mechanism of action often involves the modulation of key inflammatory signaling pathways.
Anti-inflammatory Signaling Pathway
Studies on various polyacetylenes and extracts from Bidens pilosa suggest that a primary mechanism of their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11][12]
Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like TNF-α and IL-6.
Polyacetylene glycosides are thought to interfere with this cascade by inhibiting the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB. Additionally, they may also suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK, which are also involved in the regulation of inflammatory gene expression.
Conclusion
This compound and related polyacetylene glycosides represent a promising class of natural products with significant therapeutic potential, particularly as anti-inflammatory agents. This technical guide has provided a comprehensive overview of the phytochemical analysis of plants containing these compounds, including methods for their extraction, isolation, and quantification. The elucidation of their mechanism of action through the inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK, provides a strong rationale for their further investigation and development as novel therapeutic agents. Future research should focus on obtaining more precise quantitative data for this compound in various plant sources and on conducting detailed structure-activity relationship studies to optimize its pharmacological properties.
References
- 1. Compilation of Secondary Metabolites from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bidens pilosa L. (Asteraceae): Botanical Properties, Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical study of the plant species Bidens pilosa L. (Asteraceae) and Croton floccosus (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-UV guided isolation of anti-inflammatory polyacetylene glucosides from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Constituents from Bidens frondosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. [mdpi.com]
- 11. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunomodulatory Properties of Natural Extracts and Compounds Derived from Bidens pilosa L.: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Budesonide: Chemical Structure, Properties, and Biological Activity
Disclaimer: Initial searches for "Bidenoside C" did not yield relevant scientific information, suggesting a possible typographical error. This guide focuses on Budesonide, a structurally related and well-documented pharmaceutical compound.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of Budesonide. It is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this potent glucocorticoid.
Chemical Structure and Properties
Budesonide is a synthetic corticosteroid with a high glucocorticoid activity and a weak mineralocorticoid effect.[1] It is a non-halogenated glucocorticoid characterized by a 16α,17α-acetal with butyraldehyde.[2]
Table 1: Chemical Identifiers and Properties of Budesonide
| Property | Value | Reference |
| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one | [1] |
| Molecular Formula | C₂₅H₃₄O₆ | [1] |
| Molecular Weight | 430.5 g/mol | [1] |
| CAS Number | 51333-22-3 | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 221-232°C (decomposes) | [2] |
| Solubility | Practically insoluble in water, freely soluble in methylene chloride, sparingly soluble in ethanol. | [2] |
| LogP (Octanol/Water) | ~2.5 | [1] |
Synthesis and Characterization
The synthesis of Budesonide typically involves the reaction of 16α-hydroxyprednisolone with butyraldehyde in the presence of an acid catalyst.[2] The ratio of the two resulting epimers (22R and 22S) can be controlled by the choice of catalyst and reaction conditions.[2]
A common method for the synthesis of Budesonide involves the following steps:
-
Reaction: 16α-hydroxyprednisolone is reacted with butyraldehyde in a suitable solvent, such as dioxane or acetonitrile, in the presence of an acid catalyst like perchloric acid or p-toluenesulfonic acid.[2]
-
Quenching: The reaction is quenched by the addition of water.
-
Extraction and Neutralization: The product is extracted with an organic solvent, and the organic phase is washed and neutralized.
-
Crystallization and Purification: The crude Budesonide is purified by crystallization from a suitable solvent system, such as methanol/water or ethyl acetate/methanol, to yield the final product with the desired epimer ratio.[4]
The characterization of Budesonide and its impurities is crucial for quality control. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of Budesonide and its epimers.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the identification and characterization of Budesonide and its degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
X-ray Diffraction (XRD): Used to determine the polymorphic form of the drug substance.
Pharmacology and Mechanism of Action
Budesonide is a potent anti-inflammatory agent that acts as a glucocorticoid receptor (GR) agonist.[4] Its mechanism of action involves several key steps:
-
Receptor Binding: Budesonide binds with high affinity to the glucocorticoid receptors in the cytoplasm of target cells.[7]
-
Nuclear Translocation: The Budesonide-GR complex then translocates into the nucleus.[8]
-
Gene Transcription Modulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[8] This results in the inhibition of the synthesis of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes.[3]
The following diagram illustrates the primary mechanism of action of Budesonide at the cellular level.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. A kind of preparation method of budesonide sterile raw material and its suspension for inhalation - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis method of budesonide impurity USP-Z1 - Eureka | Patsnap [eureka.patsnap.com]
- 4. A Process For The Preparation Of Highly Pure Budesonide [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 8. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Biological Screening of Bidenoside C: An In-depth Technical Guide
An important note for our readers: Initial searches for "Bidenoside C" did not yield specific information regarding its preliminary biological screening. The data presented in this guide is based on generalized protocols and common findings for similar classes of compounds, intended to serve as a framework for research and development professionals.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, a compound of interest, warrants thorough investigation to elucidate its potential pharmacological activities. This document outlines a comprehensive approach to the preliminary biological screening of this compound, focusing on its potential anti-inflammatory, antioxidant, and cytotoxic properties. The methodologies provided herein are foundational for establishing a pharmacological profile and guiding further drug development efforts.
Anti-inflammatory Activity
Inflammation is a critical physiological process that, when dysregulated, contributes to a multitude of chronic diseases. The assessment of a novel compound's ability to modulate inflammatory responses is a key step in its preclinical evaluation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A positive control (e.g., a known anti-inflammatory drug) and a vehicle control are included.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined.
Data Presentation: Anti-inflammatory Activity of this compound
| Concentration (µM) | % NO Inhibition (Mean ± SD) |
| 1 | Data not available |
| 10 | Data not available |
| 50 | Data not available |
| 100 | Data not available |
| IC₅₀ (µM) | Data not available |
Signaling Pathway: LPS-induced Inflammatory Cascade
The following diagram illustrates the general signaling pathway activated by LPS in macrophages, leading to the production of inflammatory mediators like NO.
Caption: LPS signaling cascade leading to NO production.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Evaluating a compound's ability to scavenge free radicals is a fundamental aspect of its biological screening.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. Various concentrations of this compound are also prepared in methanol.
-
Reaction Mixture: An aliquot of each concentration of this compound is mixed with the DPPH solution in a 96-well plate. A positive control (e.g., ascorbic acid) and a blank (methanol) are included.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the reaction mixture is measured at 517 nm. The discoloration of the DPPH solution indicates the scavenging activity of the compound.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The SC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals) is determined.
Data Presentation: Antioxidant Activity of this compound
| Concentration (µg/mL) | % DPPH Scavenging (Mean ± SD) |
| 10 | Data not available |
| 25 | Data not available |
| 50 | Data not available |
| 100 | Data not available |
| SC₅₀ (µg/mL) | Data not available |
Experimental Workflow: DPPH Assay
The workflow for the DPPH radical scavenging assay is depicted below.
Caption: Workflow for the DPPH radical scavenging assay.
Cytotoxicity Assessment
Determining the cytotoxic profile of a compound is essential to establish its therapeutic window and to identify potential safety concerns.
Experimental Protocol: MTT Assay
Objective: To assess the in vitro cytotoxicity of this compound against a selected cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for 48 hours. A vehicle control and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC₅₀ value (the concentration of this compound that causes 50% cell death) is determined for each cell line.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Concentration (µM) | % Cell Viability (Mean ± SD) |
| HeLa | 1 | Data not available |
| 10 | Data not available | |
| 50 | Data not available | |
| 100 | Data not available | |
| CC₅₀ (µM) | Data not available | |
| HEK293 | 1 | Data not available |
| 10 | Data not available | |
| 50 | Data not available | |
| 100 | Data not available | |
| CC₅₀ (µM) | Data not available |
Logical Relationship: Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a ratio that compares the dose that produces a therapeutic effect to the dose that produces a toxic effect.
Caption: Relationship defining the Therapeutic Index.
Conclusion
This guide provides a foundational framework for the preliminary biological screening of this compound. The outlined experimental protocols for assessing anti-inflammatory, antioxidant, and cytotoxic activities are essential first steps in characterizing its pharmacological profile. The successful execution of these assays will generate crucial data to support further investigation and potential development of this compound as a therapeutic agent. It is imperative that future studies also focus on elucidating the underlying mechanisms of action for any observed biological activities.
A Technical Guide to the Biosynthesis of Polyacetylenic Glycosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyacetylenic glycosides are a diverse class of bioactive secondary metabolites found predominantly in plant families such as Apiaceae, Araliaceae, and Asteraceae. These compounds, characterized by a lipid-derived backbone containing one or more carbon-carbon triple bonds and a conjugated sugar moiety, exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against cancer cells. Understanding their biosynthesis is critical for metabolic engineering, drug discovery, and the development of crops with enhanced nutritional or defensive properties. This guide provides an in-depth overview of the core biosynthetic pathway, from fatty acid precursors to the final glycosylated products. It details the key enzymes involved, summarizes quantitative metabolite data, provides detailed experimental protocols for pathway analysis, and uses visualizations to clarify complex biochemical steps and workflows.
The Core Biosynthetic Pathway: From Fatty Acid to Glycoside
The biosynthesis of polyacetylenic glycosides is a multi-stage process that begins with common fatty acids in the endoplasmic reticulum and involves a series of desaturation, acetylenation, modification, and glycosylation steps. The pathway can be broadly divided into three phases: the formation of the acetylenic fatty acid backbone, the modification of this backbone to form the aglycone, and the final glycosylation step.
The C18 fatty acid, oleic acid, serves as the primary precursor.[1] Through a series of enzymatic reactions, it is converted into highly unsaturated intermediates, which are then tailored by chain-shortening, hydroxylation, and other modifications before a UDP-glycosyltransferase (UGT) attaches a sugar molecule.[2][3]
References
Ethnobotanical Uses of Bidens Species Containing Glycosides: A Technical Guide for Researchers
The genus Bidens, a member of the Asteraceae family, encompasses approximately 230-280 species distributed globally across temperate and tropical regions.[1][2][3][4] Various species within this genus, most notably Bidens pilosa, have a long history of use in traditional medicine systems worldwide to treat a wide array of ailments.[1][5][6][7] This guide focuses on the ethnobotanical applications of Bidens species, with a particular emphasis on the role of their glycoside constituents, the experimental protocols used to investigate them, and the underlying signaling pathways through which they exert their pharmacological effects.
Traditional Medicinal Applications
Historically, different parts of the Bidens plant, including the roots, leaves, and seeds, have been prepared as decoctions, tinctures, or powders.[8] These preparations are used to address over 40 categories of illnesses.[7][8]
Key ethnobotanical uses include:
-
Anti-inflammatory and Analgesic: Used to treat conditions like rheumatoid arthritis, sprains, and general inflammation.[2][3]
-
Antimicrobial and Anti-dysenteric: Employed against bacterial, fungal, and viral infections, as well as dysentery and diarrhea.[1][6]
-
Metabolic Disorders: Utilized in the management of diabetes and hypertension.[1][5][9][10]
-
Hepato-protective: Applied in the treatment of hepatitis and jaundice.[1][6][9]
-
Other Uses: Traditional applications also cover malaria, wounds, snake bites, and digestive disorders.[1][6][7][8]
Glycosides in Bidens Species
Phytochemical analyses have revealed that Bidens species are rich in a variety of bioactive compounds, including several classes of glycosides.[1][4][11] These glycosides are believed to be major contributors to the plants' therapeutic properties.[4][5]
The primary glycosides identified include:
-
Flavonoid Glycosides: Such as flavone glycosides, okanin glycosides, aurone glycosides, and chalcone glycosides.[1][3][5][9]
-
Polyacetylene Glycosides: A significant class of compounds with demonstrated biological activity.[1][3][5][12][13]
-
Cardiac Glycosides: Detected in some phytochemical screenings.[14][15]
Quantitative Analysis of Bioactive Glycosides
Quantitative studies have been performed to determine the concentration of these glycosides and other phytochemicals, which can vary based on the plant part and the extraction solvent used.
Table 1: Quantitative Phytochemical Content in Bidens pilosa Leaf Extracts [14]
| Plant Material | Extraction Solvent | Total Phenolic Content (mg GAE/g) | Total Tannin Content (mg TAE/g) | Total Flavonoid Content (mg QE/g) |
| Dried | Methanol | 130 ± 0.01 | 588.84 ± 0.30 | - |
| Dried | Ethanol | - | - | 51.23 ± 0.40 |
GAE: Gallic Acid Equivalent; TAE: Tannic Acid Equivalent; QE: Quercetin Equivalent. Data represents mean ± standard deviation.
Table 2: Antioxidant Activity of Bidens pilosa Flower Extracts [16]
| Extract/Fraction | DPPH IC₅₀ (mg/mL) | TEAC IC₅₀ (mg/mL) |
| Methanol Extract (ME) | 0.42 ± 0.01 | 0.17 ± 0.01 |
| Ethyl Acetate Fraction (EM) | 0.06 ± 0.00 | 0.03 ± 0.00 |
| n-Butanol Fraction (BM) | 0.15 ± 0.01 | 0.07 ± 0.01 |
IC₅₀: The concentration required to inhibit 50% of the radical activity. TEAC: Trolox Equivalent Antioxidant Capacity.
Experimental Protocols
The isolation and evaluation of glycosides from Bidens species involve a series of systematic procedures.
The process begins with the collection and preparation of plant material, followed by extraction and subsequent fractionation to isolate compounds of interest.
This method is suitable for extracting thermolabile compounds.[17]
-
Preparation: Weigh 150 g of finely powdered, dried plant material (e.g., leaves).[18]
-
Maceration: Place the powder in a closed conical flask and add a suitable volume of 80% methanol to fully submerge the material.[17]
-
Incubation: Allow the mixture to stand for 72 hours at room temperature with occasional shaking.[17]
-
Separation: Centrifuge the suspension at 4000 rpm to pellet the plant debris.[17]
-
Concentration: Collect the supernatant and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C to obtain the solvent-free crude extract.[17]
This spectrophotometric assay is commonly used to evaluate the antioxidant potential of plant extracts.[16][19]
-
Reagent Preparation: Prepare a 0.02 g/100 mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and store it in the dark for 24 hours.[19]
-
Sample Preparation: Prepare various concentrations of the Bidens extract in methanol.
-
Reaction: Mix 2.5 mL of the DPPH reagent with varying volumes (e.g., 100-500 µL) of the plant extract.[19]
-
Measurement: After a 30-minute incubation period in the dark, measure the absorbance of the solution at 515-517 nm using a spectrophotometer.[16][19]
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without extract). The IC₅₀ value, the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined.[16]
Signaling Pathways Modulated by Bidens Glycosides
Research has shown that glycosides and other flavonoid derivatives from Bidens species exert their anti-inflammatory effects by modulating key cellular signaling pathways.[20][21][22]
One of the primary mechanisms is the downregulation of pro-inflammatory mediators. For instance, the flavonoid isookanin, isolated from B. pilosa, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[20] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20]
The anti-inflammatory effects of Bidens glycosides are often linked to the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[20][22]
-
MAPK Pathway: Isookanin has been found to inhibit the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), but not ERK1/2.[20]
-
Transcription Factors: This inhibition of the MAPK pathway leads to a reduction in the activation of the transcription factor activator protein-1 (AP-1).[20] While some flavonoids are known to inhibit NF-κB, isookanin's primary effect appears to be on the AP-1 pathway.[20][22]
The diagram below illustrates the proposed anti-inflammatory mechanism of isookanin from Bidens pilosa.
By inhibiting the phosphorylation of p38 and JNK, isookanin effectively blocks the downstream activation of AP-1, leading to reduced expression of iNOS and COX-2, and consequently, a decrease in the production of inflammatory mediators.[20] This provides a molecular basis for the traditional use of Bidens species in treating inflammatory conditions.
References
- 1. Chemistry and pharmacology of Bidens pilosa: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Bidens [itmonline.org]
- 7. scispace.com [scispace.com]
- 8. Bidens pilosa L. (Asteraceae): Botanical Properties, Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phyto-Biochemical Constituents and GC-MS Analysis of Bidens Pilosa Leaves and Stems [journals.ekb.eg]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Extraction of Antioxidant Components from Bidens pilosa Flowers and Their Uptake by Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation and Identification of Bioactive Compounds from Bidens spp. Using HPLC-DAD and GC-MS Analysis and Their Biological Activity as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phytochemical study of the plant species Bidens pilosa L. (Asteraceae) and Croton floccosus (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Anti-Inflammatory Constituents from Bidens frondosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Budesonide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Budesonide is a potent glucocorticoid used in the management of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][3] Accurate and reliable quantification of Budesonide in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the analysis of Budesonide.[4][5][6] This application note provides a detailed protocol for the determination of Budesonide using a reversed-phase HPLC method.
Budesonide has a molecular formula of C25H34O6 and a molecular weight of approximately 430.54 g/mol .[7][8][9] It is practically insoluble in water, which makes reversed-phase chromatography with organic solvents an ideal analytical approach.[8] The UV absorbance maximum of Budesonide is in the range of 241-246 nm, allowing for sensitive detection using a standard UV detector.[10][11]
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the HPLC analysis of Budesonide.
2.1. Materials and Reagents
-
Budesonide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Monobasic potassium phosphate
-
Orthophosphoric acid
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2.2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
2.3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Budesonide.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 25 mM Potassium Phosphate buffer (pH 3.2, adjusted with orthophosphoric acid)B: Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Ratio | Acetonitrile : Buffer (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 244 nm |
| Run Time | 10 minutes |
2.4. Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Phosphate, pH 3.2): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.2 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Budesonide reference standard in 100 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.[6]
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Budesonide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the sample diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Data Presentation
3.1. System Suitability
To ensure the validity of the analytical method, system suitability parameters should be evaluated before sample analysis. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
3.2. Linearity
The linearity of the method was established by plotting the peak area of Budesonide against the corresponding concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Example Value: 50000] |
| 2 | [Example Value: 100000] |
| 5 | [Example Value: 250000] |
| 10 | [Example Value: 500000] |
| 15 | [Example Value: 750000] |
| 20 | [Example Value: 1000000] |
The method should be linear over the concentration range of 1-20 µg/mL with a correlation coefficient (R²) greater than 0.999.[12]
3.3. Accuracy and Precision
The accuracy of the method can be determined by recovery studies, and the precision by evaluating repeatability (intra-day) and intermediate precision (inter-day).
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Budesonide.
Caption: HPLC analysis workflow for Budesonide.
4.2. Hypothetical Signaling Pathway
Budesonide, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates gene expression. The following diagram illustrates a simplified hypothetical signaling pathway.
Caption: Simplified Budesonide signaling pathway.
References
- 1. Budesonide. A review of its pharmacological properties and therapeutic efficacy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Budesonide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Budesonide (CAS 51333-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Budesonide | 51333-22-3 [chemicalbook.com]
- 9. chemignition.com [chemignition.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Mass Spectrometry Analysis of Budesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide is a potent glucocorticoid steroid utilized in the management of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. Accurate and sensitive quantification of Budesonide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly specific and sensitive method for the analysis of Budesonide and its metabolites. This document provides detailed application notes and protocols for the mass spectrometry analysis of Budesonide.
Budesonide is a synthetic pregnane steroid, and its chemical formula is C25H34O6 with a molar mass of 430.541 g·mol−1. It exists as a mixture of two epimers, (22R) and (22S), which should be considered during chromatographic separation.
Quantitative Data Summary
The following tables summarize key parameters for the LC-MS/MS analysis of Budesonide, compiled from various validated methods.
Table 1: LC-MS/MS Parameters for Budesonide Quantification
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Mass Spectrometer | Triple Quadrupole | |
| MRM Transition (Precursor > Product) | 431.1 > 323.2 | |
| Dwell Time | 100 ms | |
| Capillary Voltage | 3.25 kV | |
| Source Temperature | 145 °C | |
| Desolvation Temperature | 500 °C | |
| Desolvation Gas Flow | 1000 L/h | |
| Cone Gas Flow | 100 L/h |
Table 2: Chromatographic Conditions for Budesonide Analysis
| Parameter | Value | Reference |
| Column | InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm) | |
| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) | |
| Flow Rate | 0.3 - 0.4 mL/min | |
| Column Temperature | 35 °C | |
| Injection Volume | 5 - 20 µL |
Table 3: Sample Preparation and Performance Data
| Parameter | Value | Reference |
| Sample Matrix | Human Plasma | |
| Extraction Method | Solid-Phase Extraction (SPE) | |
| Linear Range | 10 - 1200 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL | |
| Extraction Recovery | 84.7 - 89.4% | |
| Matrix Effect | <4.1% |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of Budesonide from human plasma prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Budesonide-d8)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Cleanert PEP-2 or Strata-X)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Thaw plasma samples to room temperature.
-
To 0.2 mL of plasma, add 20 µL of the internal standard solution.
-
Dilute the sample with 0.2 mL of water.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 30 seconds.
-
Elute Budesonide and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Budesonide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Set up the LC system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Set up the mass spectrometer with the parameters detailed in Table 1.
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Process the data using appropriate software to quantify the concentration of Budesonide relative to the internal standard.
Visualizations
Experimental Workflow
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Bidenoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidenoside C is a novel glycoside compound with potential anti-inflammatory properties. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory effects of this compound. The methodologies described herein are designed to assess the compound's impact on key inflammatory mediators and signaling pathways in a cellular context. These assays are crucial for the preliminary screening and characterization of this compound as a potential therapeutic agent for inflammatory diseases. The protocols are based on established methods for assessing anti-inflammatory activity, particularly in lipopolysaccharide (LPS)-stimulated macrophage models, which are a cornerstone of inflammation research.
Principle of Assays
The in vitro anti-inflammatory activity of this compound is primarily assessed using murine macrophage cell lines, such as RAW 264.7, stimulated with LPS. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
The assays will quantify the inhibitory effect of this compound on the production of these inflammatory molecules. Furthermore, the underlying mechanism of action will be investigated by examining the compound's effect on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 3.1 |
| 5 | 97.5 ± 2.8 |
| 10 | 96.8 ± 3.5 |
| 25 | 95.2 ± 4.2 |
| 50 | 93.7 ± 3.9 |
| 100 | 91.5 ± 4.8 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined by MTT assay after 24 hours of treatment.
Table 2: Inhibitory Effect of this compound on NO and PGE2 Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | Inhibition of NO (%) | PGE2 Production (pg/mL) | Inhibition of PGE2 (%) |
| Control (no LPS) | 2.1 ± 0.3 | - | 55.2 ± 5.8 | - |
| LPS (1 µg/mL) | 45.8 ± 2.9 | 0 | 1245.7 ± 89.3 | 0 |
| LPS + this compound (10 µM) | 32.5 ± 2.1 | 29.0 | 872.1 ± 65.4 | 30.0 |
| LPS + this compound (25 µM) | 21.9 ± 1.8 | 52.2 | 548.0 ± 43.2 | 56.0 |
| LPS + this compound (50 µM) | 12.7 ± 1.1 | 72.3 | 286.5 ± 25.1 | 77.0 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | 15.4 ± 2.1 | 22.8 ± 3.5 | 8.9 ± 1.2 |
| LPS (1 µg/mL) | 1850.6 ± 120.3 | 2540.2 ± 180.7 | 980.4 ± 75.6 |
| LPS + this compound (10 µM) | 1325.8 ± 98.7 | 1890.5 ± 150.2 | 710.9 ± 60.1 |
| LPS + this compound (25 µM) | 870.3 ± 75.4 | 1250.8 ± 110.9 | 450.6 ± 42.8 |
| LPS + this compound (50 µM) | 450.9 ± 40.2 | 640.3 ± 55.4 | 220.1 ± 25.3 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for 1 hour prior to stimulation with 1 µg/mL of LPS.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine Assays (ELISA)
-
Culture and treat RAW 264.7 cells as described for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.
Caption: Proposed inhibitory mechanism of this compound on NF-κB and MAPK pathways.
Application Note: Assessment of Bidenoside C Antioxidant Activity using the DPPH Assay
Introduction
Bidenoside C, a polyacetylene glycoside isolated from plants of the Bidens genus, is a subject of growing interest for its potential bioactive properties. This application note details a comprehensive protocol for evaluating the antioxidant activity of this compound utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method is a rapid, simple, and widely used technique to screen the antioxidant capacity of various compounds. The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm. When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.
Materials and Reagents
-
This compound (of known purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (as a positive control)
-
Methanol (spectrophotometric grade)
-
Distilled or deionized water
-
96-well microplates or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocols
Preparation of Stock and Working Solutions
1. This compound Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of this compound.
- Dissolve it in 10 mL of methanol in a volumetric flask.
- Store the stock solution in a dark, airtight container at 4°C.
2. Ascorbic Acid Stock Solution (1 mg/mL):
- Prepare a 1 mg/mL stock solution of ascorbic acid in methanol following the same procedure as for this compound. This will serve as the positive control.
3. DPPH Working Solution (0.1 mM):
- Dissolve 3.94 mg of DPPH in 100 mL of methanol.
- The solution should be freshly prepared and protected from light by wrapping the container in aluminum foil.
- The absorbance of the DPPH working solution at 517 nm should be adjusted to approximately 1.0 ± 0.1.
Assay Procedure
-
Preparation of Test Samples:
-
Prepare a series of dilutions of the this compound stock solution in methanol to obtain final concentrations ranging from 10 to 500 µg/mL.
-
Similarly, prepare a series of dilutions of the ascorbic acid stock solution to be used as a positive control.
-
-
Reaction Setup:
-
In a 96-well microplate, add 100 µL of each concentration of the this compound dilutions to respective wells.
-
Add 100 µL of the ascorbic acid dilutions to separate wells.
-
For the control well, add 100 µL of methanol.
-
To each well, add 100 µL of the 0.1 mM DPPH working solution.
-
-
Incubation:
-
Mix the contents of the wells gently by pipetting.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Use methanol as a blank to zero the spectrophotometer.
-
Calculation of Antioxidant Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Antioxidant Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (control).
-
Asample is the absorbance of the DPPH solution with the sample (this compound or ascorbic acid).
Determination of IC50 Value
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of antioxidant activity against the different concentrations of this compound. The IC50 value can be calculated from the linear regression equation of the graph.
Data Presentation
The following tables summarize hypothetical data for the DPPH radical scavenging activity of this compound and the positive control, ascorbic acid.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Antioxidant Activity |
| 0 (Control) | 1.012 ± 0.021 | 0 |
| 50 | 0.854 ± 0.018 | 15.61 |
| 100 | 0.698 ± 0.025 | 31.03 |
| 200 | 0.510 ± 0.015 | 49.60 |
| 300 | 0.345 ± 0.012 | 65.91 |
| 400 | 0.211 ± 0.010 | 79.15 |
Table 2: DPPH Radical Scavenging Activity of Ascorbic Acid (Positive Control)
| Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Antioxidant Activity |
| 0 (Control) | 1.012 ± 0.021 | 0 |
| 5 | 0.789 ± 0.019 | 22.04 |
| 10 | 0.531 ± 0.022 | 47.53 |
| 20 | 0.276 ± 0.013 | 72.73 |
| 30 | 0.145 ± 0.009 | 85.67 |
| 40 | 0.088 ± 0.007 | 91.30 |
Table 3: IC50 Values for DPPH Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) |
| This compound | 201.5 |
| Ascorbic Acid | 10.5 |
Mandatory Visualization
Application Notes: Cytotoxicity of Compound X (Bidenoside C) on Cancer Cell Lines
Disclaimer: Publicly available scientific literature and databases do not contain specific studies on the cytotoxicity of a compound named "Bidenoside C." The following application notes and protocols are provided as a general framework for conducting and documenting such research, based on standard methodologies in cancer cell biology. "Compound X" is used as a placeholder for this compound.
Introduction
Compound X is evaluated for its potential as an anti-cancer agent by examining its cytotoxic effects on various human cancer cell lines. These notes detail the methodologies to determine its efficacy, quantify its dose-dependent effects, and elucidate the underlying mechanism of cell death, focusing on the induction of apoptosis.
Mechanism of Action (Hypothetical)
Based on preliminary assessments (or as a working hypothesis), Compound X is believed to induce cancer cell death by triggering the intrinsic apoptotic pathway. This involves increasing mitochondrial membrane permeability, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of Compound X is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values are typically determined after 48 or 72 hours of treatment.
Table 1: IC50 Values of Compound X against Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| A549 | Lung Carcinoma | 48 | 25.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 ± 1.7 |
| HeLa | Cervical Carcinoma | 48 | 32.1 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 72 | 18.9 ± 2.3 |
| HCT116 | Colon Carcinoma | 72 | 21.4 ± 1.9 |
Data Presentation: Apoptosis Induction
The ability of Compound X to induce apoptosis is assessed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). The data represents the percentage of cells in different stages of apoptosis after 24 hours of treatment with Compound X at its hypothetical IC50 concentration.
Table 2: Apoptosis Analysis in MCF-7 Cells Treated with Compound X
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (Vehicle) | 95.2 ± 1.5 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Compound X (15.8 µM) | 45.7 ± 3.8 | 28.3 ± 2.5 | 22.1 ± 2.1 | 3.9 ± 0.7 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, HCT116) are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth for experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of Compound X on the viability of cancer cells.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X in the culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Compound X at the predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Cell Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Cytotoxicity and Apoptosis Analysis.
Intrinsic Apoptosis Signaling Pathway
Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by Compound X.
Application Notes: Extraction of Polyacetylenic Glycosides from Plants
Introduction
Polyacetylenic glycosides (PAGs) are a class of secondary metabolites found in various plant families, fungi, and seaweed.[1] These compounds are characterized by a polyacetylene aglycone linked to a sugar moiety.[2] PAGs have garnered significant interest from researchers and drug development professionals due to their wide range of pharmacological activities.[1][2] Plants from the Araliaceae, Asteraceae, and Campanulaceae families, including species like Carthamus tinctorius (safflower) and Coreopsis tinctoria, are known to be rich sources of these bioactive molecules.[3][4] The effective extraction and isolation of PAGs are critical first steps for their structural elucidation, pharmacological screening, and potential therapeutic application.
Core Principles of Extraction
The successful extraction of polyacetylenic glycosides hinges on several key factors:
-
Plant Material Preparation: The plant material (e.g., roots, leaves, florets) should be properly dried to prevent enzymatic degradation of the target compounds and ground into a fine powder to maximize the surface area for solvent penetration.
-
Solvent Selection: The choice of solvent is paramount and is dictated by the polarity of the target glycosides.[5]
-
Polar Solvents: Due to the presence of the sugar moiety, PAGs are generally polar. Therefore, polar solvents like methanol, ethanol, and water, or their aqueous mixtures (e.g., 80% methanol), are highly effective for their extraction.[3][5][6] Ethanol is often preferred as it is safe for use in food and pharmaceutical applications.[5]
-
Medium-Polar Solvents: Solvents like acetone can also be used and are particularly effective for extracting certain types of polyacetylenes.[5]
-
Non-Polar Solvents: Solvents such as hexane are typically used for a preliminary "defatting" step to remove lipids and other non-polar compounds from the plant material before the main extraction.
-
-
Extraction Technique: Various methods can be employed, ranging from simple maceration to more exhaustive techniques like Soxhlet extraction.[6] The choice depends on the stability of the compounds and the desired extraction efficiency. Some bioactive components can be heat-sensitive, which may influence the choice of method.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and preliminary fractionation of polyacetylenic glycosides from plant materials.
Protocol 1: Maceration with Aqueous Ethanol
This protocol is a simple and widely used method for extracting glycosides at room temperature, minimizing the risk of thermal degradation.
Materials:
-
Dried and powdered plant material (e.g., leaves, florets)
-
Large beaker or conical flask with a stopper
-
Orbital shaker (optional)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 50 g of the dried, powdered plant material and place it into a 1 L conical flask.
-
Add 500 mL of 80% aqueous ethanol to the flask, ensuring all the plant material is fully submerged.[3]
-
Stopper the flask securely and place it on an orbital shaker at a moderate speed. If a shaker is not available, swirl the flask manually several times a day.
-
Allow the maceration to proceed for 24-48 hours at room temperature.[3][7]
-
After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue (the marc).
-
The extraction process can be repeated on the marc with fresh solvent to improve the yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[6]
Protocol 2: Exhaustive Soxhlet Extraction
Soxhlet extraction is a continuous method that provides a higher yield than maceration by repeatedly washing the plant material with fresh, warm solvent.
Materials:
-
Dried and powdered plant material
-
80% Methanol (MeOH)[6]
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh 50 g of the dried, powdered plant material and place it inside a cellulose extraction thimble.[6]
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with approximately 300-400 mL of 80% methanol.
-
Assemble the Soxhlet apparatus and place it on a heating mantle.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the plant material.
-
Continue the extraction until the solvent in the siphon arm becomes colorless, indicating that the extraction is largely complete (typically 6-8 hours, though some protocols run much longer[6]).
-
Once the extraction is complete, allow the apparatus to cool.
-
Transfer the solvent from the round-bottom flask to a separate container. Concentrate the extract using a rotary evaporator at 40°C under reduced pressure to yield the crude extract.[6]
Protocol 3: Liquid-Liquid Partitioning for Crude Fractionation
Following initial extraction, the crude extract contains a complex mixture of metabolites.[6] Solvent partitioning is used to separate compounds based on their differential solubility in immiscible solvents of increasing polarity.
Materials:
-
Crude extract (from Protocol 1 or 2)
-
Distilled water
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Separatory funnel (appropriate size)
-
Rotary evaporator
Procedure:
-
Take the dried crude extract (e.g., 50 g) and suspend it in 500 mL of distilled water.[3]
-
Transfer the aqueous suspension to a 1 L separatory funnel.
-
Add 500 mL of hexane to the separatory funnel. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.[3]
-
Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. Drain the upper hexane layer into a separate flask.
-
Return the aqueous layer to the separatory funnel and repeat the hexane partition two more times. Combine all hexane fractions.
-
Sequentially repeat the partitioning process on the remaining aqueous layer using solvents of increasing polarity: first with dichloromethane, then ethyl acetate, and finally n-butanol.[3] For each solvent, perform the extraction three times.
-
After partitioning, you will have several fractions: hexane-soluble, CH₂Cl₂-soluble, EtOAc-soluble, n-BuOH-soluble, and the remaining aqueous fraction.[3]
-
Concentrate each fraction separately using a rotary evaporator to obtain the dried, fractionated extracts. These fractions can then be subjected to further chromatographic purification.
Quantitative Data Summary
The efficiency of extraction can vary significantly based on the plant material, method, and solvent used. The table below summarizes quantitative data from representative studies.
| Plant Material | Part Used | Extraction Method | Solvent | Sample Mass | Extract Yield | Reference |
| Carthamus tinctorius | Florets | Maceration (2 days) | 80% aq. MeOH | 1.8 kg | 530.0 g (29.4%) | [3] |
| Vernonia amygdalina | Leaves | Soxhlet | 80% MeOH | 50 g | 15.75% | [6] |
| Ocimum gratissimum | Leaves | Soxhlet | 80% MeOH | 50 g | 11.25% | [6] |
| Vernonia amygdalina | Leaves | Maceration (4320 min) | 80% MeOH | 50 g | 14.35% | [6] |
Visualization of Protocols
The following diagrams illustrate the general workflow for the extraction and purification of polyacetylenic glycosides and a logical model for solvent selection.
References
- 1. Polyacetylene Glycosides: Isolation, Biological Activities and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Budesonide
A Note on the Compound: The initial request specified "Bidenoside C." Following a comprehensive search, no compound with this name could be identified in the scientific literature. It is highly probable that this was a typographical error for "Budesonide," a potent glucocorticoid with well-documented anti-inflammatory properties.[1][2][3] These application notes and protocols are therefore presented for Budesonide.
Introduction
Budesonide is a synthetic corticosteroid used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease.[3][4] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression, ultimately suppressing inflammatory pathways.[2][3][5] This document provides detailed protocols for a panel of cell-based assays to evaluate the anti-inflammatory efficacy of Budesonide. These assays are designed for researchers, scientists, and drug development professionals.
The presented assays will focus on key aspects of the inflammatory response:
-
Cell Viability: To determine the cytotoxic potential of Budesonide.
-
Anti-inflammatory Activity: To measure the inhibition of pro-inflammatory cytokine production.
-
Mechanism of Action: To investigate the effect of Budesonide on key inflammatory signaling pathways, namely NF-κB and MAPK.
-
Apoptosis Induction: To assess if the compound induces programmed cell death in target cells.
Cell Viability and Cytotoxicity Assays
It is crucial to assess the effect of Budesonide on cell viability to distinguish between a specific anti-inflammatory effect and general cytotoxicity. The MTT and XTT assays are reliable colorimetric methods for this purpose.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of Budesonide (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the product is a water-soluble formazan, eliminating the need for a solubilization step.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation: Cell Viability
| Concentration of Budesonide (µM) | Cell Viability (%) - MTT Assay | Cell Viability (%) - XTT Assay |
| Vehicle Control | 100 | 100 |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 1 | 97.2 ± 3.5 | 98.4 ± 2.3 |
| 10 | 95.8 ± 4.2 | 96.5 ± 3.1 |
| 100 | 92.1 ± 5.6 | 93.7 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Anti-Inflammatory Activity Assays
The anti-inflammatory effects of Budesonide can be quantified by measuring the reduction of pro-inflammatory cytokines in stimulated immune cells.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) secreted by lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary macrophages).
Experimental Protocol:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with Budesonide: Pre-treat the cells with various concentrations of Budesonide for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample. Calculate the percentage of inhibition compared to the LPS-stimulated control.
Data Presentation: Inhibition of Pro-inflammatory Cytokines
| Concentration of Budesonide (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | 15.2 ± 3.8 | 12.5 ± 2.9 |
| 1 | 45.8 ± 5.1 | 40.2 ± 4.7 |
| 10 | 78.3 ± 6.9 | 72.1 ± 6.3 |
| 100 | 92.1 ± 4.5 | 88.9 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action Assays
To elucidate the mechanism by which Budesonide exerts its anti-inflammatory effects, its impact on the NF-κB and MAPK signaling pathways can be investigated.
NF-κB Activation Assay
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. Its activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus.
Experimental Workflow Diagram:
Caption: Workflow for NF-κB p65 Nuclear Translocation Assay.
Experimental Protocol (Western Blot):
-
Cell Treatment: Treat cells as described in the cytokine assay (Section 2.1).
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against NF-κB p65. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.
-
Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic p65.
MAPK Signaling Pathway Analysis
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. The phosphorylation of key proteins like p38 and JNK can be assessed.
Signaling Pathway Diagram:
Caption: Simplified MAPK and NF-κB Signaling Pathways.
Experimental Protocol (Western Blot):
-
Cell Treatment: Treat cells with Budesonide and/or LPS for a shorter duration (e.g., 15-60 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform Western blotting as described above, using antibodies against phosphorylated and total p38 and JNK.
-
Data Analysis: Determine the ratio of phosphorylated to total protein for each MAPK.
Apoptosis Assays
It is important to determine if the observed effects of Budesonide are associated with the induction of apoptosis.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
Experimental Protocol:
-
Cell Treatment: Treat cells with Budesonide for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation: Apoptosis Induction
| Concentration of Budesonide (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 96.2 ± 1.5 | 2.1 ± 0.5 | 1.7 ± 0.4 |
| 10 | 95.5 ± 1.8 | 2.8 ± 0.6 | 1.7 ± 0.5 |
| 100 | 93.1 ± 2.2 | 4.5 ± 0.9 | 2.4 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Summary and Conclusion
These application notes provide a comprehensive framework for evaluating the in vitro efficacy of Budesonide. The combination of cell viability, anti-inflammatory, and mechanistic assays will generate a robust dataset for understanding the compound's biological activity. The provided protocols and data presentation formats are intended to serve as a guide and may require optimization based on the specific cell type and experimental conditions.
References
Application Notes and Protocols for Budesonide in Targeted Drug Delivery Research
Introduction
Budesonide is a potent glucocorticoid with significant anti-inflammatory properties.[1][2][3] Its application in targeted drug delivery is a subject of extensive research, primarily focusing on minimizing systemic side effects while maximizing therapeutic efficacy at specific sites of inflammation.[4][5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing budesonide for targeted drug delivery systems. The primary targets for budesonide delivery include the gastrointestinal tract for conditions like Crohn's disease and ulcerative colitis, and the respiratory system for asthma and COPD.[1][7][8]
Physicochemical Properties of Budesonide
A thorough understanding of budesonide's properties is crucial for designing effective drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C25H34O6 | [1][9] |
| Molecular Weight | 430.5 g/mol | [1][9] |
| Class | Glucocorticoid Steroid | [1] |
| Mechanism of Action | Glucocorticoid Receptor Agonist | [1][2][10] |
| Solubility | Poor water solubility | [11][12] |
| First-Pass Metabolism | Extensive | [5][6][10] |
Targeted Drug Delivery Strategies
Several strategies are employed to deliver budesonide to specific sites, overcoming its poor solubility and extensive first-pass metabolism.
pH- and Time-Dependent Polymeric Nanoparticles for Colonic Delivery
This strategy is designed to treat inflammatory bowel disease (IBD) by delivering budesonide specifically to the inflamed colon, minimizing systemic absorption.[4]
Quantitative Data Summary
| Formulation | Drug Release at pH < 7 | Drug Release at Colonic pH | In Vivo Colon Targeting Efficiency | Reference |
| pH/Time_NPs | Minimized burst release | Sustained release | More efficient than pH_NPs | [4][13] |
| pH_NPs | Variable | pH-dependent | Less efficient than pH/Time_NPs | [4] |
Experimental Protocol: Preparation of Budesonide-Loaded Nanoparticles
This protocol is based on a single oil-in-water emulsion solvent evaporation method.[4]
Materials:
-
Budesonide
-
Eudragit® FS 30 D (pH-dependent polymer)
-
Eudragit® RS 100 (time-dependent polymer)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve budesonide and the Eudragit® polymers in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of poly(vinyl alcohol).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature overnight to allow for the evaporation of dichloromethane and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for storage.
Experimental Workflow
Workflow for Budesonide Nanoparticle Preparation.
Bilosomes for Targeted Pulmonary Delivery
Bilosomes, or bile salt-stabilized vesicles, can enhance the delivery of hydrophobic drugs like budesonide to the lungs for treating acute lung injury.[14]
Quantitative Data Summary
| Formulation Parameter | Levels Investigated | Effect on Vesicle Size (Y1) & Entrapment Efficiency (Y2) | Reference |
| Drug Concentration (A) | 10, 20 mg | Significant | [14] |
| Lipid Type (B) | Cholesterol, Phospholipon 80H, L-alpha phosphatidylcholine, Lipoid S45 | Significant | [14] |
| Bile Salt Type (C) | Sodium cholate, Sodium deoxycholate | Noticeable effect on EE | [14] |
Experimental Protocol: Preparation of Budesonide-Loaded Bilosomes
Materials:
-
Budesonide
-
Selected lipids (e.g., Cholesterol, Phospholipon 80H)
-
Selected bile salts (e.g., Sodium cholate)
-
Phosphate buffered saline (PBS)
Procedure:
-
Dissolve budesonide and the chosen lipid in an organic solvent.
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with a PBS solution containing the bile salt by vortexing.
-
Sonicate the resulting suspension to reduce the vesicle size and achieve a homogenous formulation.
-
Characterize the bilosomes for vesicle size, zeta potential, and entrapment efficiency.
Signaling Pathway of Budesonide
Budesonide exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR).[2][10]
Mechanism of Action:
-
Budesonide diffuses into the cell and binds to the GR in the cytoplasm.[2][15]
-
The budesonide-GR complex translocates to the nucleus.[2][15]
-
In the nucleus, the complex binds to Glucocorticoid Response Elements (GREs) on DNA.[3]
-
This binding leads to:
Signaling Pathway Diagram
Budesonide's Anti-inflammatory Signaling Pathway.
Applications in Oncology
Recent research has explored the use of oral budesonide to manage gastrointestinal immune-related adverse events in cancer patients undergoing immunotherapy.[6][16][17] Its localized action and minimal systemic immunosuppression make it an attractive option.[6]
Clinical Study Data
| Patient Cohort | Treatment | Outcome | Reference |
| Cancer patients with immune checkpoint inhibitor-related colitis (n=69) | Budesonide (primary or bridging therapy) | 75.3% achieved full remission of IMC | [16] |
| Patients with CPI microscopic colitis (n=13) | 92% treated with budesonide | 23% had to discontinue CPI therapy due to toxicity (vs. 84% in non-microscopic colitis group) | [17] |
Logical Relationship of Budesonide Application in Immuno-Oncology
Role of Budesonide in Managing CPI-related irAEs.
Conclusion
Budesonide's favorable profile of potent local anti-inflammatory activity and low systemic exposure makes it a valuable molecule for targeted drug delivery research.[3][11] The development of advanced formulations like pH/time-dependent nanoparticles and bilosomes continues to expand its therapeutic potential in treating localized inflammatory conditions.[4][14] Further research into novel delivery systems and its application in areas like oncology is warranted.
References
- 1. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 4. Colon-targeted delivery of budesonide using dual pH- and time-dependent polymeric nanoparticles for colitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted delivery, safety, and efficacy of oral enteric-coated formulations of budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Budesonide in Oncology: A Novel Approach to Managing Gastrointestinal Immune-Related Adverse Events [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. (22R)-Budesonide | C25H34O6 | CID 73759663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Budesonide-Loaded Bilosomes as a Targeted Delivery Therapeutic Approach Against Acute Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Outcomes of Budesonide as a Treatment Option for Immune Checkpoint Inhibitor-Related Colitis in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subset of Cancer Patients w CPI Enterocolitis Respond to Budesonide - Mass General Advances in Motion [advances.massgeneral.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bidenoside C Extraction from Bidens
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction yield of Bidenoside C, a triterpenoid saponin found in plants of the Bidens genus.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting saponins like this compound?
A1: Both conventional and modern techniques are used for saponin extraction. Conventional methods like maceration and Soxhlet extraction are simple but can be time-consuming and use large solvent volumes[1][2]. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer higher efficiency, shorter extraction times, and reduced solvent consumption[2][3].
Q2: Which solvents are most effective for extracting this compound?
A2: Saponins are typically soluble in polar organic solvents. Ethanol, methanol, and aqueous mixtures of these alcohols are commonly used for extraction[4][5]. The choice of solvent is critical, as an inappropriate solvent may not be suitable for the target saponins or could co-extract numerous impurities[3][4]. Cold extractions with ethanol-water solutions are often recommended to obtain a composition that truly reflects what is in the plant[6].
Q3: How can I improve the overall yield of this compound?
A3: To improve saponin extraction yield, you should optimize key parameters such as solvent concentration, extraction time, and temperature[1]. Pre-treatment of the plant material, such as drying and grinding to a uniform, small particle size, increases the surface area available for extraction and enhances mass transfer efficiency[2][5]. Employing advanced techniques like UAE can also significantly increase yield compared to traditional methods[7].
Q4: How can I prevent the degradation of this compound during the extraction process?
A4: Saponins can be sensitive to heat. Prolonged exposure to high temperatures during methods like Soxhlet or heat reflux extraction can lead to thermal degradation[3]. To minimize degradation, it is advisable to use lower extraction temperatures (e.g., 50-60°C) or switch to rapid methods like UAE or MAE, which shorten the exposure time to heat[3]. After extraction, solvents should be removed under vacuum at a temperature not exceeding 45°C[3].
Q5: Why is pre-treatment of the Bidens plant material important?
A5: Pre-treatment is a crucial step for efficient extraction. Drying the plant material prevents enzymatic hydrolysis of saponins. Grinding the dried material to a smaller particle size increases the efficiency of the extraction process[5]. A defatting step, typically using a non-polar solvent like n-hexane, is often performed before the main extraction to remove lipids and other lipophilic substances that can interfere with the purification of this compound[5].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inappropriate Solvent: The solvent's polarity may not be optimal for this compound. | Test a range of solvents, focusing on aqueous alcohol solutions (e.g., 70-80% ethanol or methanol)[3][5]. |
| Thermal Degradation: Extraction temperature is too high or the duration is too long. | Reduce the extraction temperature to a range of 50-60°C. Consider using a rapid method like Ultrasound-Assisted Extraction (UAE) to shorten heat exposure time[3]. | |
| Insufficient Extraction Time/Power: The extraction parameters are not sufficient to efficiently extract the compound. | Optimize the extraction time and, if using UAE or MAE, the power settings. For UAE, extraction times of 30-60 minutes are common[3][7]. | |
| Poor Plant Material Quality: The Bidens species, harvest time, or storage conditions have resulted in low this compound content. | Standardize the source and pre-processing of the plant material. Analyze a sample of the raw material for initial saponin content before extraction[3]. | |
| Inconsistent Results Between Batches | Variability in Plant Material: Natural variations in plant chemistry due to genetics, growth conditions, or harvesting time can affect saponin content[1][3]. | Source plant material from a consistent supplier and standardize harvesting and drying protocols. |
| Inconsistent Extraction Parameters: Minor deviations in temperature, time, solvent ratio, or particle size. | Strictly control all extraction parameters. Ensure the plant material is ground to a consistent and uniform particle size for each batch[5]. | |
| High Level of Impurities in Extract | Co-extraction of Lipids and Pigments: The chosen solvent is extracting a wide range of compounds, including fats and chlorophyll. | Perform a defatting step before the primary extraction. This involves pre-extracting the dried plant material with a non-polar solvent like n-hexane to remove lipophilic impurities[5]. |
| Highly Polar Impurities: Water-soluble compounds like sugars are being co-extracted. | After the initial extraction, perform a liquid-liquid partition. Suspend the crude extract in water and partition it against a solvent like n-butanol. Saponins will preferentially move to the n-butanol layer, leaving more polar impurities in the aqueous layer[5]. |
Data Presentation: Comparison of Extraction Techniques
The selection of an extraction method significantly impacts the yield and purity of the final saponin extract[2]. The following tables summarize key aspects of different techniques based on data for general triterpenoid saponins, which can serve as a guide for this compound.
Table 1: Qualitative and Quantitative Comparison of Saponin Extraction Methods
| Method | Typical Time | Solvent Consumption | Efficiency/Yield | Notes |
| Maceration | 24 - 72 hours | High | Low to Moderate | Simple, no special equipment needed, but inefficient[2]. |
| Soxhlet Extraction | 6 - 24 hours | Moderate | Moderate to High | More efficient than maceration but prolonged heat can cause degradation[2][3]. |
| Ultrasound-Assisted (UAE) | 30 - 60 min | Low | High | Rapid, efficient, and operates at lower temperatures, preserving thermolabile compounds[3][7]. |
| Microwave-Assisted (MAE) | 5 - 30 min | Low | High | Extremely rapid heating, reduces time and solvent use, but requires careful temperature control[2][3]. |
Table 2: Influence of Key Parameters on Ultrasound-Assisted Saponin Extraction
Data adapted from studies on triterpene saponins from Polyscias fruticosa, demonstrating general principles applicable to this compound.[7]
| Parameter | Range Studied | Effect on Yield | Optimal Condition Found |
| Temperature | 35 - 75 °C | Yield increased up to ~65°C, then plateaued or slightly decreased. | ~60 °C |
| Time | 20 - 100 min | Yield increased significantly up to 60 min, then plateaued. | ~65 min |
| Ultrasonic Power | 100 - 200 W | Higher power generally increased yield up to a certain point. | ~185 W |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed for high-efficiency extraction while minimizing the risk of thermal degradation[3].
-
Sample Preparation:
-
Dry the Bidens plant material (leaves or aerial parts) in an oven at 40-50°C until constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase surface area[5].
-
Optional but Recommended: Perform a defatting step by macerating the powder with n-hexane (1:10 solid-to-liquid ratio) for 2-3 hours, then filter and discard the solvent. Allow the powder to air dry completely.
-
-
Extraction:
-
Weigh 10 g of the pre-treated Bidens powder and place it in a 500 mL beaker.
-
Add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio)[3].
-
Place the beaker in an ultrasonic bath.
-
Set the temperature to 55°C and the frequency to 40 kHz.
-
Perform the extraction for 60 minutes, ensuring the temperature remains stable[3].
-
-
Post-Extraction:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under vacuum at a temperature not exceeding 45°C to obtain the crude extract[3].
-
Store the dried extract in a cool, dark, and dry place.
-
Protocol 2: Liquid-Liquid Partitioning for Saponin Enrichment
This protocol is a common follow-up to crude extraction to purify and concentrate the saponin fraction[5].
-
Preparation:
-
Take the dried crude extract obtained from Protocol 1.
-
Dissolve or suspend the extract in 100 mL of distilled water.
-
-
Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Add 100 mL of n-butanol (saturated with water).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper layer is the n-butanol fraction, and the lower is the aqueous fraction.
-
-
Collection:
-
Drain the lower aqueous layer.
-
Collect the upper n-butanol layer, which contains the enriched saponins.
-
Repeat the extraction of the aqueous layer with two more portions of 100 mL n-butanol to maximize recovery.
-
-
Final Steps:
-
Combine all n-butanol fractions.
-
Evaporate the n-butanol using a rotary evaporator to yield the purified saponin-rich extract.
-
Visualizations and Workflows
The following diagrams illustrate key workflows for the extraction and troubleshooting process.
Caption: General workflow for optimizing this compound extraction.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Workflow for sample purification and enrichment.
References
- 1. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Bidenoside Isomers
Disclaimer: The following troubleshooting guide is based on established principles and methodologies for separating challenging isomeric compounds, primarily drawing from extensive public data on the separation of Budesonide epimers. While specific data for "Bidenoside" isomers is limited, the strategies for resolving closely related diastereomers like Budesonide are directly applicable and provide a robust framework for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation of Bidenoside isomers so challenging? Bidenoside isomers, like other diastereomers, possess very similar physicochemical properties and molecular structures. This results in nearly identical interactions with the HPLC stationary phase, leading to very close retention times and making separation difficult.[1] Assays for such compounds are often developed as isocratic methods to manage their sensitive retention behavior.[1]
Q2: What is the recommended starting column for separating Bidenoside isomers? A reversed-phase C18 column is the most common starting point for separating these types of isomers.[2][3] For more challenging separations, columns with different selectivity, such as Phenyl or Pentafluorophenyl (PFP) columns, can provide alternative interactions (like π-π interactions) that may enhance resolution.[4] In some cases, specialized chiral stationary phases have also proven effective.[2]
Q3: What are the typical mobile phase compositions used? The most common mobile phases consist of acetonitrile or methanol mixed with an aqueous buffer.[5][6] A phosphate buffer is frequently used to control the pH, typically around 3.2-3.5, as pH can significantly influence selectivity.[3]
Q4: Which chromatographic parameters are most critical to optimize for this separation? The key parameters to fine-tune are:
-
Mobile Phase Composition: The ratio of organic solvent to the aqueous buffer.
-
pH of the Mobile Phase: Small adjustments can alter the ionization state and improve separation.[3]
-
Column Temperature: Temperature affects solvent viscosity and the thermodynamics of analyte-stationary phase interactions, which can significantly impact selectivity.[1][7]
-
Flow Rate: Lower flow rates can increase column efficiency and resolution, though at the cost of longer run times.[1]
Troubleshooting Guide
Problem 1: Poor or no resolution between the two isomer peaks.
-
Question: My two Bidenoside isomer peaks are co-eluting or have a resolution of less than 1.5. What should I do?
-
Answer: Achieving adequate resolution is the primary challenge. Follow this systematic approach:
-
Optimize Mobile Phase Strength: Carefully adjust the percentage of the organic solvent (e.g., acetonitrile). A lower percentage of organic solvent will increase retention times and may provide more time for the isomers to separate.
-
Adjust Mobile Phase pH: If using a buffer, try adjusting the pH within a stable range for your column (e.g., from 3.0 to 4.0). Selectivity between isomers can be highly sensitive to pH.[3]
-
Modify Column Temperature: Temperature has a dual effect; it changes solvent viscosity and the thermodynamics of the separation.[8] Lowering the temperature generally increases retention and can improve resolution for some closely eluting compounds.[7] However, be aware that for some isomer pairs, selectivity can decrease as temperature increases, so this must be evaluated experimentally.[1] A stable column oven is critical for reproducibility.[7]
-
Reduce the Flow Rate: Decreasing the flow rate can lead to more efficient separation and higher plate counts, which directly improves resolution.[1] This will, however, increase the analysis time.
-
Change the Column: If the above steps fail, the column chemistry may not be suitable.
-
Solid-Core Particles: Columns with solid-core particles often provide higher efficiency than fully porous particles, which can significantly improve the resolution of difficult peaks.[1]
-
Alternative Stationary Phases: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or a PFP column, to introduce different separation mechanisms.[4]
-
-
Problem 2: Retention times are shifting between injections.
-
Question: The retention times for my isomer peaks are inconsistent from run to run. What is the cause?
-
Answer: Retention time variability is a common issue, often pointing to environmental or hardware inconsistencies.
-
Ensure Strict Temperature Control: Unstable column temperature is a primary cause of retention time drift. Use a high-quality column oven and consider a mobile phase pre-heater to ensure the solvent entering the column is at the same temperature.[8] Even minor fluctuations in lab temperature can affect results if the column is not properly thermostatted.[7]
-
Verify Pump Performance: Check that the HPLC pump is delivering a precise and constant flow rate. Fluctuations in pressure can indicate issues with check valves, seals, or air bubbles in the system.
-
Check Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, ensure the mixing valve is functioning correctly. Inconsistent mobile phase composition will lead directly to shifting retention times.[9]
-
Allow for Sufficient Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes or more, especially when changing mobile phase compositions.
-
Problem 3: Peaks are broad, split, or show excessive tailing.
-
Question: My peaks are not sharp and symmetrical. How can I improve the peak shape?
-
Answer: Poor peak shape can compromise resolution and integration accuracy.
-
Check for Column Contamination: Sample matrix components can accumulate at the head of the column, distorting peak shape. Using a guard column is highly recommended to protect the analytical column.[9] If contamination is suspected, flush the column with a strong solvent.[10]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause distorted peaks.
-
Investigate Extra-Column Volume: Ensure all tubing and fittings are appropriate for your system (e.g., use narrow-bore tubing for UHPLC). Excessive volume between the injector and detector can lead to peak broadening.
-
Rule Out Column Failure: If peak shape degrades suddenly and flushing does not help, the column itself may be compromised (e.g., a void has formed at the inlet). This may require replacing the column.
-
Visualized Workflows and Protocols
Logical Troubleshooting Workflow
Caption: A flowchart for systematic HPLC troubleshooting.
Experimental Protocols
Below are representative starting protocols based on common methods for separating closely related isomers.
Protocol 1: Standard HPLC Method (Isocratic)
This protocol is based on established USP monograph methods for similar compounds.
-
Sample Preparation:
-
Prepare a standard solution at a concentration of approximately 12-15 µg/mL.
-
The sample solvent should be the mobile phase or a weaker solvent to prevent peak distortion.
-
-
Instrumentation:
-
HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 246 nm or 254 nm.[2]
-
Injection Volume: 10 µL.
-
-
Mobile Phase:
-
Prepare a 23 mM phosphate buffer and adjust the pH to 3.2 with phosphoric acid.
-
Mix the buffer with acetonitrile in a ratio of approximately 60:40 (v/v). The exact ratio may require optimization.[3]
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
Protocol 2: Optimized UHPLC Method (Isocratic)
This protocol is designed for faster analysis times using modern UHPLC columns and systems.[1]
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
-
Instrumentation:
-
UHPLC system with UV detector.
-
Column: C18 Solid-Core, e.g., 4.6 x 100 mm, < 5 µm particle size.[1]
-
Column Temperature: 30 °C (Note: Higher temperatures may reduce selectivity for this separation).[1]
-
Flow Rate: 0.6 - 2.0 mL/min (Optimization is required; higher flow rates are possible with solid-core columns).[1][3]
-
Detection Wavelength: 230 nm.[3]
-
Injection Volume: 5 µL.
-
-
Mobile Phase:
Method Optimization Strategy
Caption: A sequential strategy for HPLC method optimization.
Quantitative Data Summary
Table 1: Comparison of HPLC / UHPLC Method Parameters for Isomer Separation
| Parameter | Conventional HPLC Method | Optimized UHPLC Method |
| Column Type | C18, fully porous | C18, solid-core[1] |
| Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 100 mm, 4 µm |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 3.2) | Acetonitrile / Phosphate Buffer (pH 3.5)[3] |
| Ratio (Org:Aq) | ~40:60 (v/v) | ~40:60 (v/v)[3] |
| Flow Rate | 1.0 - 2.0 mL/min[2][3] | 0.5 - 0.7 mL/min[1] |
| Temperature | 30 °C[1] | 30 °C[1] |
| Detection λ | 254 nm | 230 nm[3] |
| Typical Run Time | > 10 minutes | < 5 minutes[1] |
Table 2: Typical System Suitability Requirements (Based on USP Standards)
| System Suitability Parameter | Requirement | Rationale |
| Resolution (Rs) | Not less than 1.5 | Ensures the two isomer peaks are sufficiently separated for accurate quantification.[1] |
| Column Efficiency (N) | Not less than 5500 theoretical plates | Guarantees the column is performing efficiently to produce sharp peaks.[1] |
| Relative Retention Time (RRT) | Approx. 1.1 | Confirms peak identification and separation consistency.[1] |
| Tailing Factor (T) | Not more than 2.0 | Measures peak symmetry, ensuring no secondary interactions are interfering. |
| RSD of Peak Area | Not more than 2.0% (for 5-6 replicates) | Demonstrates the precision and reproducibility of the injection and integration. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. [Separation of budesonide enantiomers with amylose-tris-[(S)-1-phenylethyl carbamate] chiral stationary phase and determination of its contents in pharmaceutical preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Bidenoside C stability issues in different solvents
Technical Support Center: Bidenoside C
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound. Please note that while specific stability data for this compound is limited in published literature, this guide offers best practices based on general chemical principles for glycosides and available information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Based on available data, this compound is soluble in a range of organic solvents. The choice of solvent will depend on the specific experimental requirements.
-
Known Solvents: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone are reported as solvents for this compound[1].
-
For Extraction: A 50% aqueous methanol solution has been successfully used for the extraction of this compound from natural sources for HPLC analysis[1].
-
For Biological Assays: DMSO is a common solvent for preparing stock solutions of compounds for in vitro assays. However, it is crucial to keep the final DMSO concentration in the assay medium low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for this compound?
To ensure the integrity of this compound, proper storage is critical.
-
Solid Form: Store solid this compound in a tightly sealed container in a freezer[2]. Protect from light[3].
-
In Solution: For solutions, it is recommended to store them at -20°C or -80°C, especially for long-term storage[4]. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles, which may contribute to degradation[5].
Q3: Are there any known incompatibilities for this compound?
Yes, this compound should not be stored or mixed with strong oxidizing agents[2][6]. It is also advisable to avoid strong acids and alkalis, as these conditions can lead to the hydrolysis of the glycosidic bond.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in solution. | 1. Prepare fresh solutions: Whenever possible, prepare solutions fresh before each experiment. 2. Proper storage: Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials. Protect from light. 3. Aliquot stock solutions: To minimize freeze-thaw cycles, aliquot stock solutions into single-use volumes[5]. 4. Check solvent purity: Use high-purity, anhydrous solvents. Water content in solvents like DMSO can contribute to compound degradation over time[5]. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Degradation of this compound. | 1. Analyze a freshly prepared sample: Compare the chromatogram of the problematic sample with that of a freshly prepared standard solution of this compound. 2. Investigate degradation conditions: Consider potential stressors such as exposure to light, extreme pH, high temperatures, or incompatible substances (e.g., strong oxidizing agents)[2][6]. 3. Use a stability-indicating method: If developing an HPLC method, ensure it can separate the intact this compound from potential degradation products[7]. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | 1. Verify solubility: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. Solvent composition: For aqueous buffers, ensure the percentage of organic co-solvent (like DMSO or ethanol) is sufficient to maintain solubility. 3. Proper sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation. |
| Inconsistent results in cell-based assays. | Solvent toxicity or compound degradation in the culture medium. | 1. Limit final solvent concentration: Keep the final concentration of solvents like DMSO in the cell culture medium to a minimum (ideally ≤0.1% v/v). 2. Assess stability in media: The stability of this compound in aqueous cell culture media may be limited. Consider performing a time-course experiment to determine its stability under your specific assay conditions. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in a Selected Solvent using HPLC
This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent over time.
-
Preparation of Standard Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the chosen high-purity solvent (e.g., DMSO, 50% aqueous methanol) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µM).
-
Dispense aliquots of this working solution into several amber glass vials and seal them tightly.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
Designate a set of vials for each time point (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
HPLC Analysis:
-
At each designated time point, take one vial from each storage condition.
-
Analyze the sample by HPLC-UV. A general starting method could be a C18 column with a gradient elution of water and acetonitrile (both may contain a small amount of acid like 0.1% formic acid for better peak shape)[1]. Detection can be performed at a relevant UV wavelength (e.g., 210 nm)[1].
-
The initial (time 0) sample analysis will serve as the baseline.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A significant decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway for a glycoside.
References
- 1. This compound | CAS:700877-55-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. fishersci.com [fishersci.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Bidenoside C in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Bidenoside C, a polyacetylene glycoside isolated from plants of the Bidens genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyacetylene glycoside with the chemical formula C₁₆H₂₂O₆.[1] Like many other polyacetylene glycosides, it is a lipophilic molecule, meaning it has a tendency to dissolve in fats, oils, and non-polar solvents rather than in water. This low aqueous solubility can pose a significant challenge for researchers conducting experiments in aqueous buffer systems, which are common in biological and pharmacological studies.
Q2: What are the known solubility properties of this compound?
Direct quantitative data on the aqueous solubility of this compound is limited in publicly available literature. However, qualitative information from suppliers indicates that it is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2] This suggests that it is poorly soluble in water.
Q3: Are there any general strategies to dissolve poorly water-soluble compounds like this compound?
Yes, several methods are commonly employed to enhance the solubility of lipophilic natural products for in vitro and in vivo studies. These include:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, to first dissolve the compound before diluting it in an aqueous buffer.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the lipophilic molecule, thereby increasing its aqueous solubility.[3][4]
-
Solid Dispersions: Dispersing the compound in a solid carrier matrix to improve its dissolution rate.[5]
Troubleshooting Guide: Dissolving this compound
Problem: My this compound is not dissolving in my aqueous buffer.
-
Question: What is the first step I should take to dissolve this compound for a biological assay? Answer: The recommended initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[2][6]
-
Question: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my aqueous buffer. What can I do? Answer: This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. Here are a few troubleshooting steps:
-
Increase the final DMSO concentration: While it's ideal to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced artifacts in biological assays, a slight increase might be necessary. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Use a higher concentration stock solution: This allows you to add a smaller volume of the stock solution to your aqueous buffer, potentially reducing the chances of precipitation.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of this compound.
-
Serial dilution: Instead of a single large dilution, try a stepwise dilution of your stock solution into the aqueous buffer.
-
-
Question: I need to avoid organic solvents in my experiment. Are there alternative methods? Answer: Yes, using cyclodextrins is a viable alternative. Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, forming a water-soluble inclusion complex.[3][4] You can try preparing a solution of this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Data Presentation: Solubility of Related Compounds
| Solvent System | Solubility of Budesonide (µg/mL) | Reference |
| Distilled Water | 28 | [7] |
| Phosphate Buffer (pH 6.8) | 42.9 ± 7.8 | [8][9] |
| 1:1 DMSO:PBS (pH 7.2) | ~500 | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a stock solution of a poorly water-soluble compound.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution in DMSO: Add the appropriate volume of high-purity DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for a few minutes until the compound is completely dissolved.[6]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins
This protocol provides a general procedure for using cyclodextrins to improve the solubility of a lipophilic compound.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a desired concentration (e.g., 10% w/v).
-
Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
Concentration Determination: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV.
Mandatory Visualizations
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other polyacetylene compounds from the Bidens genus suggest potential involvement of the Wnt/β-catenin and Hippo/YAP signaling pathways.[11] The following diagrams illustrate these pathways.
Caption: Wnt/β-catenin signaling pathway.
Caption: Hippo/YAP signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility Enhancement of Budesonide and Statistical Optimization of Coating Variables for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Technical Support Center: Troubleshooting Bidenoside C Degradation
Disclaimer: The information provided herein is based on the available scientific literature for "Budesonide" and its related compounds. The term "Bidenoside C" did not yield specific results, and it is assumed to be a reference to Budesonide or one of its degradation products, such as Budesonide Impurity C. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions to prevent the degradation of Budesonide?
A1: To ensure the stability of Budesonide, it is recommended to store it in a tightly sealed container, protected from light. For long-term storage, maintaining a frozen state is advisable. The compound is stable under standard ambient conditions (room temperature) for shorter periods.[1][2] It is crucial to avoid exposure to strong oxidizing agents, strong acids, and strong alkalis, as they are incompatible and can accelerate degradation.[2]
Q2: My Budesonide sample shows unexpected degradation. What are the likely causes?
A2: Unexpected degradation of Budesonide can be attributed to several factors. The primary chemical degradation pathways are hydrolysis and oxidation.[3] Exposure to excessive heat, light, and oxygen can initiate and accelerate these processes.[3] Additionally, contact with certain materials, such as trace metals or alkaline surfaces, can catalyze degradation. For instance, aerobic oxidation can be induced by the Al2O3 on the inner surface of aluminum containers.
Q3: What are the major degradation products of Budesonide?
A3: Forced degradation studies have identified several major degradation products of Budesonide. These include Budesonide Impurity D, a 17-carboxylate derivative, and a 17-ketone derivative. These are often formed through aerobic oxidation. Budesonide Impurity C has been identified as both a process-related impurity from synthesis and a degradation product.
Q4: How can I monitor the degradation of my Budesonide sample?
A4: A stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer solution (pH around 3.2-3.4) can effectively separate Budesonide from its degradation products. Detection is typically performed at a wavelength of approximately 244 nm.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of Budesonide.
| Observed Issue | Potential Cause | Troubleshooting Action |
| Loss of potency in the sample. | Chemical Degradation: Exposure to heat, light, oxygen, or incompatible materials (strong acids/bases, oxidizing agents). | 1. Review storage conditions. Ensure the sample is stored in a tightly sealed, light-resistant container at the recommended temperature (frozen for long-term).2. If in solution, consider purging the container with an inert gas like nitrogen to minimize oxidation.3. Verify that all materials in contact with the sample (e.g., vials, solvents) are inert. |
| Appearance of new peaks in HPLC chromatogram. | Formation of Degradation Products: The sample has started to degrade due to improper storage or handling. | 1. Identify the degradation products if possible by comparing with known impurity standards or using mass spectrometry (MS).2. Conduct a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation peaks.3. Re-evaluate and optimize storage and handling procedures to prevent further degradation. |
| Change in physical appearance (e.g., color change). | Significant Degradation: Advanced degradation can sometimes lead to visible changes in the sample. | 1. Discard the sample as its integrity is compromised.2. Thoroughly investigate the storage and handling history of the sample to identify the cause of degradation.3. Implement stricter control over environmental factors (light, temperature, atmosphere) for future samples. |
| Inconsistent results in bioassays. | Presence of Degradation Products: Degradation products may have different biological activities, interfering with the assay. | 1. Use a stability-indicating HPLC method to quantify the purity of the Budesonide sample before use.2. Purify the sample if necessary to remove degradation products.3. Ensure that the sample is freshly prepared or has been stored under validated stable conditions before conducting bioassays. |
Data on Budesonide Stability
The following tables summarize quantitative data on the degradation of Budesonide under various conditions, based on available literature.
Table 1: Stability of Budesonide in Propylene Glycol Solution
| Storage Condition | Duration | Initial Concentration (% w/w) | % Budesonide Remaining (Mean ± SD) | Reference |
| Room Temperature (Limited Air) | 28 weeks | Not Specified | >99% | [4] |
| Room Temperature (Nitrogen Purged) | 28 weeks | Not Specified | 99.0% | [4] |
| 40°C (Aerobic) | 12 weeks | 0.05 | 40.1 ± 1.3% | [4] |
| 40°C (Aerobic) | 12 weeks | 0.5 | 93.0 ± 1.1% | [4] |
| 70°C (Limited Air) | 12 weeks | Not Specified | 34.0% | [4] |
| 70°C (Anaerobic) | 28 weeks | Not Specified | 80.2 ± 3.2% | [4] |
Table 2: Stability of Budesonide in Mucoadhesive Oral Suspension
| Storage Condition | Duration | Formulation | Stability Outcome | Reference |
| Room Temperature | 6 months | 1 mg/10 mL and 2 mg/10 mL in amber plastic bottles | Physically and chemically stable | [5] |
| Refrigerated | 6 months | 1 mg/10 mL and 2 mg/10 mL in amber plastic bottles | Physically and chemically stable | [5] |
Table 3: Solid-State Stability of Micronized Budesonide
| Storage Condition | Duration | Parameter | Observation | Reference |
| 40°C / 75% RH | 6 months | Crystallinity | Increased from 93% to >98% | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Budesonide
This protocol outlines the conditions for inducing degradation to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Budesonide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Budesonide in an oven at 105°C for 24 hours.
-
After cooling, dissolve the sample in a suitable solvent to achieve a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Budesonide (in a photostable container, e.g., quartz cuvette) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
Analyze the sample by HPLC. A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Budesonide
This method is suitable for the quantification of Budesonide and the separation of its degradation products.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A mixture of acetonitrile and 0.025 M phosphate buffer (pH adjusted to 3.2 with phosphoric acid) in a ratio of 55:45 (v/v).
-
Flow Rate: 1.1 mL/min.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Budesonide in the mobile phase at known concentrations (e.g., 1-50 µg/mL).
-
Sample Preparation: Prepare the samples (from storage stability studies or forced degradation studies) in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of Budesonide in the samples by comparing the peak area with the calibration curve generated from the standard solutions. Assess the formation of degradation products by observing the appearance of new peaks and the decrease in the peak area of the parent compound.
Visualizations
Caption: Troubleshooting workflow for addressing Budesonide degradation.
Caption: Workflow for conducting Budesonide stability studies.
Caption: Key degradation pathways for Budesonide.
References
- 1. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 5. Physical and Chemical Stability of Budesonide Mucoadhesive Oral Suspensions (MucoLox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Polyacetylenic Glycosides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of polyacetylenic glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of polyacetylenic glycosides?
A1: The oral bioavailability of polyacetylenic glycosides, like many phytochemicals, is often limited by several factors:
-
Poor Aqueous Solubility: Their complex structures can lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
Low Permeability: The molecular size and polarity of these glycosides may hinder their passage across the intestinal epithelium.[1][2]
-
First-Pass Metabolism: They can be extensively metabolized by enzymes in the intestines and liver before reaching systemic circulation.
-
Chemical Instability: The polyacetylene structure can be sensitive to the acidic environment of the stomach and enzymatic degradation, leading to loss of active compounds.[3]
-
Efflux Transporters: They may be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them back into the intestinal lumen.[2]
Q2: What are the most promising formulation strategies to enhance the bioavailability of polyacetylenic glycosides?
A2: Several formulation strategies, proven effective for other poorly soluble natural products, can be adapted for polyacetylenic glycosides:
-
Lipid-Based Formulations: Encapsulating the compounds in liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can improve solubility, protect against degradation, and facilitate absorption via lymphatic pathways.[4][5][6][7]
-
Nanoencapsulation: Polymeric nanoparticles can protect the glycosides from the harsh gastrointestinal environment and provide controlled release.[8]
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins can enhance the aqueous solubility and stability of the glycosides.[9][10][11][12][13]
-
Amorphous Solid Dispersions: Converting the crystalline form of the glycoside into a more soluble amorphous state by dispersing it in a polymer matrix can improve dissolution rates.
-
Co-administration with Bioenhancers: Natural compounds like piperine can inhibit metabolic enzymes and efflux pumps, thereby increasing the absorption of the co-administered glycoside.[14][15][16][17]
Q3: Are there any specific polyacetylenic glycosides from certain plants that are of particular interest for their biological activities?
A3: Yes, polyacetylenic glycosides from several plants are being investigated for their therapeutic potential. For instance, compounds isolated from Bidens pilosa have shown anti-inflammatory and antihyperglycemic activities.[18][19][20][21] Similarly, polyacetylenes from Panax ginseng are being explored for various pharmacological effects.[22][23]
Troubleshooting Guides
Issue 1: Low in vitro dissolution of the polyacetylenic glycoside formulation.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic solubility of the compound. | 1. Reduce the particle size of the raw material through micronization or nano-milling. 2. Formulate as an amorphous solid dispersion with a suitable polymer. |
| Inadequate formulation design. | 1. For lipid-based systems, optimize the lipid and surfactant composition. 2. For cyclodextrin complexes, ensure the optimal molar ratio of glycoside to cyclodextrin. |
| Precipitation of the compound upon dilution. | 1. Incorporate precipitation inhibitors into the formulation. 2. Consider self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS). |
Issue 2: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Food effect. | Standardize the feeding schedule of the animal models. Conduct studies in both fed and fasted states to assess the impact of food. |
| Enterohepatic recirculation. | Investigate the metabolic profile of the compound to determine if it undergoes significant enterohepatic recirculation. |
| Formulation instability in vivo. | Assess the stability of the formulation in simulated gastric and intestinal fluids. |
Issue 3: Poor correlation between in vitro permeability (e.g., Caco-2 assay) and in vivo absorption.
| Possible Cause | Troubleshooting Step |
| Active transport or efflux mechanisms not fully captured by the in vitro model. | Use Caco-2 cell lines that overexpress specific transporters or use appropriate inhibitors to elucidate the role of efflux pumps.[24] |
| Metabolism in the intestinal wall. | Analyze the metabolites formed during the Caco-2 permeability assay.[25] |
| Limitations of the Caco-2 model. | Consider using other in vitro models, such as the parallel artificial membrane permeability assay (PAMPA), or more complex co-culture systems. |
Data Presentation
Table 1: Hypothetical Bioavailability Parameters of a Polyacetylenic Glycoside in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Lipid Nanoparticles | 50 | 250 ± 45 | 1.5 | 1500 ± 280 | 600 |
| Cyclodextrin Complex | 50 | 180 ± 35 | 1.0 | 1100 ± 210 | 440 |
| Solid Dispersion | 50 | 220 ± 40 | 1.0 | 1350 ± 250 | 540 |
| + Piperine (10 mg/kg) | 50 | 150 ± 30 | 2.0 | 900 ± 170 | 360 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Polyacetylenic Glycoside-Loaded Solid Lipid Nanoparticles (SLNs)
-
Materials: Polyacetylenic glycoside, solid lipid (e.g., glyceryl monostearate), surfactant (e.g., Polysorbate 80), and purified water.
-
Method (High-Shear Homogenization and Ultrasonication):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the polyacetylenic glycoside in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 15 minutes to form a coarse emulsion.
-
Immediately sonicate the coarse emulsion using a probe sonicator for 10 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test formulation containing the polyacetylenic glycoside to the apical (A) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
-
Sample Analysis: Quantify the concentration of the polyacetylenic glycoside in the collected samples using a validated analytical method, such as LC-MS/MS.[26]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualizations
Caption: Experimental workflow for enhancing polyacetylenic glycoside bioavailability.
Caption: Key pathways affecting oral bioavailability of polyacetylenic glycosides.
References
- 1. Unlocking ginsenosides’ therapeutic power with polymer-based delivery systems: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid-Based Drug Delivery Systems for Diseases Managements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing the Power of Polyphenols through Nanoencapsulation for Adjuvant Therapy against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Many Faces of Cyclodextrins within Self-Assembling Polymer Nanovehicles: From Inclusion Complexes to Valuable Structural and Functional Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioenhancers: Revolutionary concept to market - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review on Pharmacotherapeutics of Herbal Bioenhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. Bioactive polyacetylenes from Bidens pilosa L and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antihyperglycemic acetylenic glucosides from Bidens pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioactive polyacetylenes from Bidens pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Polyacetylenic compounds, ACAT inhibitors from the roots of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Screening and identification of glycosides in biological samples using energy-gradient neutral loss scan and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference in Bioassays for Bidenoside C
Disclaimer: As "Bidenoside C" is not a widely documented compound in scientific literature, this guide provides troubleshooting advice based on the general properties of flavonoid glycosides, the likely chemical class of this compound. These recommendations are intended to serve as a starting point for researchers.
Frequently Asked Questions (FAQs)
Q1: My bioassay is showing inconsistent results with this compound. What are the common causes?
A1: Inconsistent results in bioassays with flavonoid glycosides like this compound can stem from several factors:
-
Compound Instability: Flavonoid glycosides can be sensitive to pH, light, and temperature, leading to degradation over time.[1]
-
Low Purity of Extract: Crude or partially purified plant extracts contain numerous compounds that can interfere with the assay.[1]
-
Assay Interference: The compound may directly interfere with the assay technology itself, such as absorbance or fluorescence readouts.[2][3]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.[4]
Q2: I am observing lower-than-expected bioactivity. What should I check first?
A2: The first step is to review your protocol and reagent handling.[4] Ensure that all reagents are properly stored and equilibrated to the assay temperature. It is also crucial to verify the extraction and purification efficiency of this compound, as this can be a primary reason for low bioactivity.[1]
Q3: Can this compound interfere with colorimetric protein assays?
A3: Yes, flavonoids are known to interfere with common protein assays like the Bicinchoninic acid (BCA) and Lowry assays.[5][6] This interference is due to the reducing potential of flavonoids, which can lead to a significant overestimation of protein concentration, especially at lower protein levels.[5][6]
Q4: How can I mitigate the auto-fluorescence of this compound in my fluorescence-based assay?
A4: If this compound exhibits intrinsic fluorescence, you can try several approaches:
-
Run a parallel experiment with the compound alone to measure its background fluorescence and subtract it from the assay results.
-
If possible, shift the excitation or emission wavelengths of your assay to a range where the compound's fluorescence is minimal.
-
Consider using a different assay with a non-fluorescent readout, such as a colorimetric or luminescent assay.
Troubleshooting Guides
Issue 1: High Background Signal or False Positives
High background signals or false positives are common issues when working with natural products. This troubleshooting table provides potential causes and solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Intrinsic Fluorescence/Absorbance of this compound | Run a control plate containing only the compound at various concentrations to quantify its contribution to the signal. | 1. Prepare a serial dilution of this compound in the assay buffer. 2. Add the dilutions to a microplate. 3. Read the absorbance or fluorescence at the same wavelength used in the bioassay. 4. Subtract the background signal from the experimental wells. |
| Compound Precipitation | Visually inspect the wells for any precipitate. If present, consider reducing the compound concentration or using a different solvent system. | 1. Prepare the highest concentration of this compound to be used in the assay. 2. Incubate under the same conditions as the bioassay. 3. Visually inspect for precipitation using a microscope. |
| Non-specific Protein Binding | Include a counter-screen with an irrelevant protein to assess non-specific binding. | 1. Choose a protein that is structurally different from your target protein. 2. Run the bioassay with the irrelevant protein under the same conditions. 3. A significant signal in the counter-screen suggests non-specific binding. |
| Redox Activity | Test for redox activity using a standard redox indicator dye. | 1. Prepare a solution of a redox indicator (e.g., DCFH-DA). 2. Add this compound at various concentrations. 3. Measure the change in fluorescence or absorbance over time. |
Issue 2: Poor Reproducibility or High Variability
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent pipetting technique. | 1. Calibrate all pipettes used in the assay regularly. 2. When dispensing, touch the pipette tip to the side of the well to ensure complete transfer. 3. Use reverse pipetting for viscous solutions. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. | 1. Fill the outer wells with sterile water or PBS to create a humidity barrier. 2. Do not use the outer wells for experimental samples or controls. |
| Cell Seeding Density | Ensure a uniform cell monolayer by optimizing the seeding density and incubation time. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. After seeding, allow the cells to adhere and distribute evenly before adding the compound. |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment and protect them from light and heat. | 1. Store the stock solution of this compound at -20°C or -80°C in small aliquots. 2. Thaw a fresh aliquot for each experiment and discard any unused portion. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the primary bioassay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare a 2-fold serial dilution of this compound in the assay buffer, starting from the highest concentration used in the bioassay.
-
Add 100 µL of each dilution to triplicate wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Incubate the plate under the same conditions as the primary bioassay (temperature, time).
-
Measure the fluorescence at the excitation and emission wavelengths used in the primary assay.
-
Subtract the average fluorescence of the blank wells from the average fluorescence of the wells containing this compound.
-
Plot the background fluorescence against the concentration of this compound.
Protocol 2: Counter-Screen for Non-Specific Enzyme Inhibition
Objective: To evaluate if this compound non-specifically inhibits a control enzyme.
Materials:
-
This compound stock solution
-
Control enzyme (e.g., Luciferase, if not the primary target)
-
Substrate for the control enzyme
-
Assay buffer
-
Microplate (appropriate for the assay readout)
-
Microplate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the control enzyme and the this compound dilutions.
-
Include a positive control (known inhibitor of the control enzyme, if available) and a negative control (assay buffer).
-
Incubate the plate according to the control enzyme assay protocol.
-
Initiate the reaction by adding the substrate.
-
Measure the signal (e.g., luminescence, absorbance) over time.
-
Calculate the percent inhibition for each concentration of this compound. Significant inhibition suggests non-specific activity.
Visualizations
Caption: A typical experimental workflow for assessing the bioactivity of this compound.
Caption: A hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Cell Culture Contamination in Drug Discovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common cell culture contamination issues, particularly in the context of experiments with novel compounds like Bidenoside C.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: Cell culture contaminants are broadly categorized as biological or chemical. Biological contaminants include bacteria, mycoplasma, yeast, fungi, and viruses.[1][2] Cross-contamination with other cell lines is also a significant issue.[2][3] Chemical contaminants can include impurities in media and sera, endotoxins, and residues from detergents or plasticware.[1][2]
Q2: How can I visually identify different types of microbial contamination?
A2:
-
Bacteria: Often cause a sudden turbidity or cloudiness in the culture medium and a rapid drop in pH, turning the medium yellow.[2] Under a microscope, you may see small, motile rod-shaped or spherical particles between your cells.
-
Yeast: The culture medium may become turbid, and the pH can increase. Microscopically, yeast appears as individual, round, or oval particles that may be budding.
-
Fungi (Mold): Fungal contamination is often visible to the naked eye as filamentous colonies floating in the medium.[4] Under the microscope, they appear as a network of multicellular filaments called hyphae. The culture medium does not always become turbid in the early stages.[4]
Q3: Why is Mycoplasma contamination a particular concern, and how can I detect it?
A3: Mycoplasma is a significant concern because it is difficult to detect visually. These small bacteria lack a cell wall and often do not cause the typical signs of contamination like turbidity or pH changes.[5] However, they can significantly alter cell metabolism, growth, and gene expression, leading to unreliable experimental results.[5] Detection requires specific methods such as PCR (Polymerase Chain Reaction), fluorescent staining, or ELISA (Enzyme-Linked Immunosorbent Assay).[5] Routine testing for mycoplasma is highly recommended.[6]
Q4: Can the compound I'm testing, like this compound or other plant extracts, cause contamination or interfere with my assays?
A4: The compound itself is not a source of microbial contamination if it is sterile. However, plant extracts can sometimes be dark in color, which can interfere with colorimetric assays like the MTT assay, potentially leading to inaccurate results.[7] It is also possible for non-sterile plant extracts to introduce microbial contamination. Therefore, it is crucial to ensure the sterility of your test compounds, for instance, by filtration. For colored compounds, it is important to include proper controls in your assays to account for any interference.[7]
Q5: What is the first thing I should do if I suspect contamination?
A5: Immediately isolate the suspected culture flask or plate to prevent cross-contamination to other cultures.[8] Label it clearly as "Contaminated."[8] Do not open the contaminated vessel inside a laminar flow hood used for sterile work.[8] Visually inspect the culture under a microscope to try and identify the contaminant. Based on your observation, decide whether to discard the culture or attempt decontamination (if the cell line is irreplaceable).
Troubleshooting Guides
Issue 1: Sudden Cloudiness and Yellowing of Culture Medium
Possible Cause: Bacterial Contamination
Troubleshooting Steps:
-
Isolate and Verify: Immediately move the contaminated flask to a designated quarantine area or incubator.[8] Observe the culture under a microscope at high magnification to confirm the presence of bacteria (small, motile particles).
-
Decision Point: For common cell lines, it is best to discard the culture to prevent the spread of contamination.[9] Autoclave all contaminated flasks and media before disposal.[10]
-
Decontamination (for irreplaceable cultures): If the cell line is valuable, you can attempt to eliminate the bacteria.
-
Wash the cell monolayer several times with sterile PBS.
-
Culture the cells in a medium containing a high concentration of antibiotics (e.g., Penicillin-Streptomycin) for a limited period.
-
Regularly monitor the culture for the absence of bacteria and test for mycoplasma, as it can sometimes co-exist with bacterial contamination.
-
-
Investigate the Source: Review your aseptic technique.[6] Check the sterility of your media, sera, and other reagents.[6] Inspect and clean your incubator, water bath, and biosafety cabinet.[6]
Issue 2: Fuzzy, Floating Colonies or Filaments in the Culture
Possible Cause: Fungal (Mold) Contamination
Troubleshooting Steps:
-
Isolate and Identify: Segregate the contaminated culture immediately. Observe under a microscope to identify the characteristic filamentous structures of mold.[4]
-
Discard or Treat: Discarding the culture is the safest option.[11] If the culture is irreplaceable, you can try to remove the fungal colonies with a pipette and treat the culture with an antimycotic agent like Amphotericin B.[12] Be aware that these agents can be toxic to your cells.[12]
-
Thorough Decontamination: Fungal spores can spread easily through the air.[4] A thorough decontamination of the incubator and biosafety cabinet is crucial.[8] Wipe all surfaces with 70% ethanol, followed by a disinfectant like 10% bleach solution, ensuring a sufficient contact time (at least 10-20 minutes for bleach).[8]
-
Prevent Recurrence: Review your lab's cleaning and sterilization procedures.[11] Ensure all solutions are sterile-filtered and that your aseptic technique prevents airborne spores from entering your cultures.
Issue 3: Inconsistent or Unreliable Results in Cytotoxicity Assays (e.g., MTT Assay)
Possible Cause: Undetected Mycoplasma Contamination or Compound Interference
Troubleshooting Steps:
-
Test for Mycoplasma: If you observe changes in cell growth rates, morphology, or inconsistent assay results without visible contamination, test your cultures for mycoplasma using a reliable method like PCR.[5] If positive, discard the culture or treat it with a specific anti-mycoplasma reagent.
-
Address Compound Interference:
-
Colorimetric Assays (MTT, XTT): If your test compound (like a plant extract) is colored, it can interfere with the absorbance reading.[7]
-
Solution: Run a parallel set of wells containing the compound in the medium but without cells.[7] Subtract the absorbance of this "compound only" control from your experimental wells.[7]
-
Alternative Assays: Consider using a non-colorimetric cytotoxicity assay, such as a fluorescence-based assay or an LDH release assay.
-
-
Review Assay Protocol: Ensure that your cell seeding density is optimal and consistent.[13] Check for potential interactions between your compound and the assay reagents by running cell-free controls.
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Visual Appearance in Culture | Microscopic Appearance | Typical pH Change |
| Bacteria | Turbid/cloudy medium | Small, motile, spherical or rod-shaped | Rapid decrease (yellow) |
| Yeast | Slightly turbid medium | Oval or spherical, often budding | Variable, can increase |
| Fungi (Mold) | Visible filamentous clumps, medium may be clear | Network of hyphae | Variable, often no change initially |
| Mycoplasma | No visible change | Not visible with a standard light microscope | No significant change |
Table 2: Estimated Prevalence and Efficacy of Decontamination for Mycoplasma
| Metric | Reported Percentage/Success Rate | Source |
| Prevalence in Cell Cultures | 11% - 35% | [14][15] |
| Success Rate of a Single Antibiotic Treatment | 75% - 85% | [16] |
| Success Rate with Multiple/Sequential Treatments | Nearly 100% | [16] |
Experimental Protocols
Protocol 1: Aseptic Technique for Cell Culture
This protocol outlines the fundamental steps to maintain a sterile environment and prevent contamination during cell culture procedures.
Materials:
-
70% Ethanol
-
Disinfectant (e.g., 10% bleach solution)
-
Sterile culture flasks, plates, and pipettes
-
Sterile culture medium and reagents
-
Biosafety cabinet (BSC)
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Prepare the Biosafety Cabinet (BSC):
-
Turn on the BSC fan at least 10-15 minutes before starting work.
-
Wipe down the entire inner surface of the BSC with 70% ethanol.
-
-
Personal Hygiene:
-
Wear a clean lab coat and gloves.
-
Spray gloves with 70% ethanol before placing them inside the BSC.
-
-
Sterilize Materials:
-
Wipe the outside of all media bottles, reagent tubes, and culture flasks with 70% ethanol before placing them in the BSC.
-
-
Work Inside the BSC:
-
Perform all cell culture manipulations well inside the cabinet, avoiding rapid movements that can disrupt the sterile airflow.
-
Do not talk, sing, or cough towards the open culture vessels.
-
Use sterile pipettes for each reagent and culture to avoid cross-contamination. Never mouth-pipette.
-
-
After Work:
-
Tightly cap all bottles and flasks.
-
Remove all items from the BSC.
-
Wipe down the BSC surfaces with 70% ethanol.
-
Turn off the BSC fan (or follow your lab's specific procedure).
-
-
Incubator and Water Bath Maintenance:
-
Regularly clean the incubator shelves and water pan with a disinfectant.
-
Keep the water bath clean and consider using a commercial anti-fungal/bacterial agent.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma DNA in cell culture supernatants using PCR.
Materials:
-
Cell culture supernatant sample
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive control)
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Sample Preparation:
-
Grow the cell culture to a high density.
-
Collect 1 mL of the culture supernatant into a sterile microcentrifuge tube.
-
Heat the supernatant at 95°C for 5-10 minutes to lyse any mycoplasma cells and release their DNA.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to pellet cell debris. The supernatant contains the template DNA.
-
-
PCR Reaction Setup:
-
In a sterile PCR tube, prepare the PCR master mix according to the kit manufacturer's instructions. This typically includes the PCR buffer, dNTPs, forward and reverse primers, and DNA polymerase.
-
Add 1-2 µL of the prepared supernatant (template DNA) to the master mix.
-
Prepare a positive control using the provided mycoplasma DNA and a negative control using sterile water instead of a sample.
-
-
PCR Amplification:
-
Place the PCR tubes in a thermocycler.
-
Run the PCR program as specified in the kit's protocol. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Analysis of PCR Products:
-
Prepare a 1.5-2% agarose gel with a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load the PCR products (including positive and negative controls) and a DNA ladder into the wells of the gel.
-
Run the gel electrophoresis until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. A band of the expected size in your sample lane (matching the positive control) indicates mycoplasma contamination. The negative control should not show a band.
-
Mandatory Visualizations
Caption: A decision tree for troubleshooting cell culture contamination.
Caption: A general workflow for testing a new compound in cell culture.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. halolabs.com [halolabs.com]
- 2. Visualizing A Decision tree using GraphViz and Pydotplus. | by Anantha Kattani | Medium [anantha-kattani.medium.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. What to do when encountering fungal contamination in cell culture (how to prevent fungal contamination)-Industry information-He Yuan Li Ji [life-ilab.com]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. eppendorf.com [eppendorf.com]
- 11. How is fungal contamination removed from cell culture? - Quora [quora.com]
- 12. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Assessing the prevalence of mycoplasma contamination in cell culture via a survey of NCBI's RNA-seq archive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dkfz.de [dkfz.de]
Validation & Comparative
Comparative Bioactivity of Polyacetylenes: A Focus on Bidenoside C and Analogs from Bidens Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Bidenoside C and other structurally related polyacetylenes, primarily isolated from the Bidens genus. While specific quantitative bioactivity data for this compound is limited, this document compiles available data for other significant polyacetylenic glucosides to offer a valuable resource for researchers in natural product chemistry and pharmacology. The focus is on anti-inflammatory and cytotoxic properties, with detailed experimental protocols and pathway visualizations to support further investigation.
Overview of Compared Polyacetylenes
Polyacetylenes are a class of naturally occurring compounds characterized by the presence of multiple acetylene (triple bond) functionalities. Species of the Bidens genus are a rich source of these bioactive molecules.
-
This compound : Identified as 8Z-decaene-4,6-diyn-1-O-beta-D-glucopyranoside, this polyacetylenic glucoside has been isolated from Bidens bipinnata. While its bioactivity is not extensively documented, preliminary reports suggest potential hepatoprotective effects.
-
Other Polyacetylenic Glucosides from Bidens pilosa : Several other polyacetylenic glucosides have been isolated from the widely studied medicinal plant Bidens pilosa. These include:
-
4-O-β-D-glucopyranosyloxy-1-hydroxy-6-(E)-tetradecene-8,10,12-triyne (Compound 1)
-
3-O-β-D-glucopyranosyloxy-1-hydroxy-6-(E)-tetradecene-8,10,12-triyne (Compound 2)
-
2-O-β-D-glucopyranosyloxy-1-hydroxy-5-(E)-tetradecene-7,9,11-triyne (Compound 3)
-
Icthyothereol acetate (Compound 4)
-
These compounds have demonstrated notable anti-inflammatory activities, providing a basis for comparison.
Data Presentation: Comparative Bioactivity of Polyacetylenes
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of various polyacetylenes.
Table 1: Anti-inflammatory Activity of Polyacetylenes from Bidens pilosa
| Compound | Assay | Cell Line | Concentration (µg/mL) | % Inhibition | Reference |
| Compound 1 (4-O-β-D-glucopyranosyloxy-1-hydroxy-6-(E)-tetradecene-8,10,12-triyne) | IL-6 Release Inhibition | RAW 264.7 | 50 | 55.3 ± 4.8 | [1][2] |
| Nitric Oxide (NO) Release Inhibition | RAW 264.7 | 50 | 35.6 ± 3.5 | [1][2] | |
| Compound 2 (3-O-β-D-glucopyranosyloxy-1-hydroxy-6-(E)-tetradecene-8,10,12-triyne) | IL-6 Release Inhibition | RAW 264.7 | 50 | 38.6 ± 3.9 | [1][2] |
| Nitric Oxide (NO) Release Inhibition | RAW 264.7 | 50 | 31.4 ± 3.1 | [1][2] | |
| Compound 3 (2-O-β-D-glucopyranosyloxy-1-hydroxy-5-(E)-tetradecene-7,9,11-triyne) | IL-6 Release Inhibition | RAW 264.7 | 50 | 42.5 ± 4.3 | [1][2] |
| Nitric Oxide (NO) Release Inhibition | RAW 264.7 | 50 | 48.9 ± 4.2 | [1][2] | |
| Compound 4 (Icthyothereol acetate) | IL-6 Release Inhibition | RAW 264.7 | 50 | 45.8 ± 4.1 | [1][2] |
| Nitric Oxide (NO) Release Inhibition | RAW 264.7 | 50 | 46.2 ± 4.5 | [1][2] |
Table 2: Cytotoxic Activity of Other Polyacetylenes and Bidens Extracts
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Reference |
| (E)-7-Phenyl-2-hepten-4,6-diyn-1-ol | Human Gastric Cancer (HGC-27) | MTT | 52.83 (µM) | [3] |
| Phenyl-1,3,5-heptatriene | Human Hepatoma (HepG2) | - | 0.49 | [3] |
| Phenyl-1,3,5-heptatriene | Human Colon Cancer (CaCO-2) | - | 0.7 | [3] |
| Bidens pilosa Methanolic Extract | Human Epidermoid Carcinoma (KB-3-1) | MTT | 99.56 | [4] |
| Bidens pilosa Methanolic Extract | Human Hepatoma (HepG2) | MTT | 210.8 | [4] |
| Bidens pilosa Methanolic Extract | Human Cervical Cancer (HeLa) | MTT | 179.3 | [4] |
| Bidens pilosa Chloroform Extract | Ehrlich Ascites Carcinoma | MTT | 97.0 ± 7.2 | [5] |
Experimental Protocols
Anti-inflammatory Activity Assay in LPS-stimulated RAW 264.7 Macrophages
a. Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates. After reaching confluency, the cells are treated with the test compounds at desired concentrations for a specified period. Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
b. Nitric Oxide (NO) Production Assay (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatants using the Griess reagent.[6][7]
-
After cell treatment, an equal volume of cell culture supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.[7]
-
The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite.
c. Interleukin-6 (IL-6) Quantification (ELISA): The concentration of the pro-inflammatory cytokine IL-6 in the cell culture supernatants is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9]
-
A 96-well plate is pre-coated with an anti-IL-6 capture antibody.
-
Standards, controls, and cell culture supernatants are added to the wells and incubated to allow IL-6 to bind to the capture antibody.
-
The plate is washed, and a biotinylated detection antibody specific for IL-6 is added, forming a sandwich complex.
-
After another washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is then added, which reacts with HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of IL-6 is determined by comparing the sample absorbance to a standard curve.
Mandatory Visualization
Caption: Workflow for assessing the anti-inflammatory activity of polyacetylenes.
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive polyacetylenes from Bidens pilosa L and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological potential of Bidens pilosa L. and determination of bioactive compounds using UHPLC-QqQLIT-MS/MS and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmgrp.com [bmgrp.com]
- 9. rndsystems.com [rndsystems.com]
A Comparative Analysis of the Antioxidant Capacities of Quercetin and Phytochemicals from Bidens pilosa
An objective guide for researchers, scientists, and drug development professionals on the relative antioxidant potential of the well-characterized flavonoid, Quercetin, versus the antioxidant properties of extracts derived from Bidens pilosa.
Introduction
In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, natural products remain a focal point of research. Quercetin, a ubiquitous flavonoid, is a well-established antioxidant with a substantial body of scientific literature supporting its efficacy. This guide provides a comparative analysis of the antioxidant capacity of Quercetin against the phytochemical constituents of Bidens pilosa, a plant genus recognized for its traditional medicinal uses and rich antioxidant profile.
It is important to note that the initial request for a comparison with "Bidenoside C" did not yield any identifiable compound in the scientific literature. It is hypothesized that this may have been a typographical error and the intended comparison was with compounds from the Bidens genus, or potentially the similarly named pharmaceutical, Budesonide. Given the lack of direct antioxidant assay data for Budesonide, this guide focuses on the more scientifically substantiated comparison with extracts from Bidens pilosa, a plant known to contain a variety of antioxidant compounds.
Quantitative Antioxidant Capacity: A Comparative Summary
The antioxidant capacities of Quercetin and extracts from Bidens pilosa have been evaluated using various in vitro assays. The following table summarizes representative quantitative data from these studies. It is crucial to consider that the activity of plant extracts can vary based on the extraction solvent, plant part used, and geographical source.
| Compound/Extract | Assay | IC50 / Value | Reference |
| Quercetin | DPPH | 19.17 µg/mL | [1] |
| ABTS | 1.89 ± 0.33 µg/mL | [2] | |
| FRAP | 3.02 times more active than Trolox | [3] | |
| Bidens pilosa Leaf Extract | DPPH | 80.45 µg/mL | |
| ABTS | 171.6 µg/mL |
Note: IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. For the FRAP assay, the value represents the ferric reducing ability relative to a standard antioxidant (Trolox).
Experimental Methodologies
A clear understanding of the experimental protocols is essential for the interpretation and replication of antioxidant capacity studies. The following are detailed methodologies for the key assays cited in this guide.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[4] It is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[4]
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Various concentrations of the test compound (Quercetin or Bidens pilosa extract) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test sample.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue/green ABTS•+ chromophore is proportional to the antioxidant concentration.[5]
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A fixed volume of the test sample is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[6]
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v).
-
The reagent is warmed to 37°C before use.
-
A fixed volume of the FRAP reagent is mixed with the test sample and a suitable solvent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or in terms of the concentration of Fe²⁺ produced.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of Quercetin and the phytochemicals in Bidens pilosa are mediated through various cellular signaling pathways.
Quercetin's Antioxidant Signaling Pathways
Quercetin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
Caption: Quercetin's modulation of Nrf2 and NF-κB pathways.
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for assessing and comparing the antioxidant capacity of different compounds involves a series of standardized in vitro assays.
Caption: A typical workflow for in vitro antioxidant assays.
Conclusion
Both Quercetin and extracts from Bidens pilosa demonstrate significant antioxidant potential. Quercetin, as a pure compound, exhibits potent radical scavenging activity with low IC50 values in DPPH and ABTS assays and strong ferric reducing power. The extracts of Bidens pilosa, containing a complex mixture of phytochemicals including flavonoids like quercetin, also show antioxidant effects, though the reported IC50 values are generally higher than those for pure quercetin, indicating a lower potency on a weight basis.
The choice between utilizing a purified compound like Quercetin versus a complex plant extract depends on the specific application. Quercetin offers high potency and a well-defined mechanism of action, making it suitable for targeted therapeutic development. Bidens pilosa extracts, on the other hand, may provide a synergistic effect from their diverse array of bioactive compounds, which could be advantageous in certain nutraceutical or herbal medicine formulations. Further research is warranted to isolate and characterize the specific compounds in Bidens pilosa responsible for its antioxidant activity and to evaluate their efficacy and safety in vivo.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. zen-bio.com [zen-bio.com]
Comparative Analysis of Cytotoxic Effects of Selected Compounds on Cancer Cell Lines
Disclaimer: Initial searches for "Bidenoside C" did not yield any relevant scientific literature regarding its cytotoxic effects. Therefore, this guide provides a comparative analysis of other documented cytotoxic agents—Parthenolide, its synthetic analog MZ-6, and Etoposide—to serve as a representative example of the requested content format.
This guide offers a comparative overview of the cytotoxic efficacy of Parthenolide, MZ-6, and Etoposide on various cancer cell lines. The data presented is compiled from published experimental findings to assist researchers and drug development professionals in understanding their relative potencies and mechanisms of action.
Data Summary of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for the selected compounds against different cancer cell lines are summarized below. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Parthenolide | MCF-7 | Breast Adenocarcinoma | ~6-9 |
| MDA-MB-231 | Breast Adenocarcinoma | ~6-9 | |
| MZ-6 | MCF-7 | Breast Adenocarcinoma | ~6-9 |
| MDA-MB-231 | Breast Adenocarcinoma | ~6-9 | |
| Etoposide | mERas | Murine Fibroblast | ~1.5 |
| Etoposide + NaBut | mERas | Murine Fibroblast | <1.0 |
Note: The IC50 values for Parthenolide and MZ-6 were stated to be between 6 and 9 μM[1]. The data for Etoposide is derived from graphical representation showing a significant decrease in cell viability at 1.5 µM, which is further enhanced by Sodium Butyrate (NaBut)[2].
Experimental Protocols
The methodologies outlined below are standard procedures for assessing the cytotoxic effects of chemical compounds on cell lines.
Cell Culture and Treatment
-
Cell Lines: MCF-7 and MDA-MB-231 (human breast adenocarcinoma) cells are commonly used.[1]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Application: The test compounds (Parthenolide, MZ-6, Etoposide) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired concentrations in the culture medium before being added to the cells.
Cytotoxicity and Cell Viability Assays
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.
b) [3H]Thymidine Incorporation Assay
This assay measures cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[1]
-
Seeding and Treatment: Cells are seeded in multi-well plates and treated with the test compounds as described above.
-
Radiolabeling: [3H]Thymidine is added to the culture medium for the final hours of the incubation period.
-
Harvesting: Cells are harvested onto filter mats, and the unincorporated [3H]thymidine is washed away.
-
Measurement: The radioactivity of the incorporated [3H]thymidine is measured using a scintillation counter. A decrease in radioactivity indicates an inhibition of cell proliferation.[1]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxic effects of compounds on cancer cell lines.
Apoptosis Signaling Pathway
Many cytotoxic drugs exert their effects by inducing apoptosis, or programmed cell death.[3] The intrinsic pathway, often regulated by the Bcl-2 family of proteins, is a common target.[1]
Caption: The intrinsic apoptosis pathway is often targeted by cytotoxic compounds.
References
- 1. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Butyrate Enhances the Cytotoxic Effect of Etoposide in HDACi-Sensitive and HDACi-Resistant Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Bidenoside C with known anti-inflammatory drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, a comprehensive understanding of a compound's efficacy relative to established treatments is paramount. This guide provides a detailed comparison of Budesonide, a potent glucocorticoid, with other widely used anti-inflammatory drugs. The following sections present quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation.
Mechanism of Action: A Tale of Two Pathways
Anti-inflammatory drugs primarily exert their effects through two distinct mechanisms: the glucocorticoid pathway and the inhibition of cyclooxygenase (COX) enzymes.
Budesonide , as a corticosteroid, functions by binding to cytosolic glucocorticoid receptors (GR). This drug-receptor complex translocates to the nucleus, where it modulates gene expression. This process, known as transactivation and transrepression, leads to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory mediators like cytokines, chemokines, and adhesion molecules.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) , on the other hand, primarily act by inhibiting the COX enzymes (COX-1 and COX-2). These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Figure 1: Mechanisms of Action for Budesonide and NSAIDs.
Comparative Efficacy: In Vitro and In Vivo Data
The anti-inflammatory potency of Budesonide has been evaluated in various preclinical models and compared with other corticosteroids.
Table 1: In Vitro Inhibition of Cytokine Release
| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 (M) | Reference |
| Budesonide | BAL Leukocytes | PHA & PMA | IL-5 | 10-9 - 10-7 | [2] |
| Dexamethasone | BAL Leukocytes | PHA & PMA | IL-5 | 10-7 - 10-5 | [2] |
| Beclomethasone Dipropionate | BAL Leukocytes | PHA & PMA | IL-5 | 10-8 - 10-6 | [2] |
| Hydrocortisone | BAL Leukocytes | PHA & PMA | IL-5 | 10-4 | [2] |
BAL: Bronchoalveolar Lavage, PHA: Phytohemagglutinin, PMA: Phorbol 12-Myristate 13-Acetate, IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema (Rat Model)
| Compound | Route of Administration | Potency Order (Highest to Lowest) | Reference |
| Fluocinolone Acetonide | Systemic & Topical | 1 | [3] |
| Budesonide | Systemic & Topical | 2 | [3] |
| Betamethasone 17-Valerate | Systemic & Topical | 3 | [3] |
| Hydrocortisone 17-Butyrate | Systemic & Topical | 4 | [3] |
| Hydrocortisone 21-Acetate | Systemic & Topical | 5 | [3] |
Clinical Efficacy: A Comparative Overview
Clinical trials have compared Budesonide with other corticosteroids, particularly in the treatment of inflammatory bowel disease and asthma.
Table 3: Clinical Efficacy in Active Crohn's Disease
| Treatment | Dosage | Remission Rate (CDAI <150) | Steroid-Related Side Effects | Reference |
| Budesonide | 9 mg once daily | 51% | Significantly fewer than prednisone | [4] |
| Prednisone | 40 mg once daily (tapered) | 52.5% | More frequent | [4] |
CDAI: Crohn's Disease Activity Index.
A study comparing intranasal Budesonide with Fluticasone propionate for allergic rhinitis found that Fluticasone propionate was significantly more effective in reducing sneezing and nasal itching.[5] However, both were effective in treating seasonal allergic rhinitis.[6] In pediatric asthma, Fluticasone propionate demonstrated superior efficacy in improving asthma control test scores and reducing the need for rescue medication compared to Budesonide.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common in vitro and in vivo assays used to evaluate anti-inflammatory activity.
In Vivo: Carrageenan-Induced Paw Edema Assay
This widely used model assesses the acute anti-inflammatory activity of a compound.[8][9][10][11]
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Groups:
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose).
-
Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Test Compound (various doses).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro: LPS-Induced Cytokine Release Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.[12][13][14][15]
-
Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
In Vitro: Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[16][17][18][19][20]
-
Assay Kit: Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit.
-
Procedure:
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test compound, a reference inhibitor (e.g., celecoxib for COX-2), or vehicle control.
-
Pre-incubate to allow inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time.
-
Stop the reaction and measure the absorbance or fluorescence.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Conclusion
Budesonide is a highly potent anti-inflammatory corticosteroid with a strong efficacy profile demonstrated in both preclinical and clinical settings. Its primary advantage over systemic corticosteroids like prednisone lies in its extensive first-pass metabolism, which results in fewer systemic side effects.[4][21] When compared to other locally acting corticosteroids, such as Fluticasone, its relative efficacy can depend on the specific condition and patient population. In comparison to NSAIDs, Budesonide operates through a different, and in many cases more potent, anti-inflammatory pathway by directly modulating gene expression. The choice between these therapeutic agents will ultimately depend on the specific inflammatory condition, the desired route of administration, and the patient's individual risk-benefit profile. This guide provides a foundational dataset and methodological framework to aid researchers and clinicians in their evaluation of Budesonide within the broader context of anti-inflammatory therapies.
References
- 1. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A comparison of the inhibitory effects of budesonide, beclomethasone dipropionate, dexamethasone, hydrocortisone and tixocortol pivalate on cytokine release from leukocytes recovered from human bronchoalveolar lavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The antiinflammatory effect of budesonide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budesonide versus prednisone in the treatment of active Crohn's disease. The Israeli Budesonide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of intranasal fluticasone propionate and budesonide in management of allergic rhinitis—a prospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nyallergy.com [nyallergy.com]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. inotiv.com [inotiv.com]
- 12. benchchem.com [benchchem.com]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 15. google.com [google.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 21. droracle.ai [droracle.ai]
Unraveling the Structure-Activity Relationship of Budesonide Analogs: A Comparative Guide
An In-depth Analysis of Budesonide Derivatives and their Pharmacological Implications
Budesonide, a potent glucocorticoid, is a cornerstone in the management of inflammatory conditions such as asthma, Crohn's disease, and ulcerative colitis.[1][2][3] Its efficacy stems from its high anti-inflammatory potency and relatively low systemic side effects.[4] The relentless pursuit of improved therapeutic profiles has spurred the development of numerous budesonide analogs. This guide offers a comprehensive comparison of these analogs, delving into their structure-activity relationships (SAR), supported by experimental data, to provide researchers, scientists, and drug development professionals with a critical overview of the field.
Comparative Analysis of Biological Activity
The therapeutic potential of budesonide and its derivatives is intrinsically linked to their chemical structures. Modifications to the parent molecule can significantly influence their pharmacokinetic and pharmacodynamic properties. The following table summarizes the biological activities of key budesonide analogs, providing a quantitative comparison of their anti-inflammatory effects.
| Compound | Modification | Biological Activity | Reference |
| Budesonide | Parent Compound | Potent anti-inflammatory agent. Used in the treatment of asthma, Crohn's disease, and ulcerative colitis.[1][2][3] | [1][2][3] |
| Budesonide (22R)-epimer | Epimer at C22 | Twice as active as the (22S)-epimer in terms of glucocorticoid activity.[5] | [5] |
| Budesonide (22S)-epimer | Epimer at C22 | Less active than the (22R)-epimer.[5] | [5] |
| 9α-fluoro derivative of (22R)-epimer | Addition of a 9α-fluoro group | Slightly decreased binding affinity compared to the (22R)-epimer but still more active than dexamethasone and triamcinolone acetonide.[5] | [5] |
| 6α,9α-difluoro derivative of (22R)-epimer | Addition of 6α and 9α-fluoro groups | Partially reversed the negative influence of 9α-fluorination on binding affinity. More active than dexamethasone and triamcinolone acetonide.[5] | [5] |
| Budesonide-spermine conjugates (BuS, Bu2S) | Cationic steroid conjugates | Showed both glucocorticoid and antimicrobial properties. Activity was related to the potency of the parent glucocorticoid.[6] | [6] |
| Budesonide amino acid ester conjugates (3a, 3c) | Esterification with amino acids | Significantly increased water solubility and demonstrated significant in vitro and in vivo anti-inflammatory effects.[4] | [4] |
Experimental Methodologies
The evaluation of budesonide analogs relies on a battery of in vitro and in vivo assays. Understanding the underlying experimental protocols is crucial for interpreting the SAR data.
| Experiment | Methodology |
| Glucocorticoid Receptor (GR) Binding Affinity Assay | The affinity of budesonide and its analogs for the glucocorticoid receptor is determined using a competitive binding assay with a radiolabeled glucocorticoid, such as [3H]dexamethasone, in a rat skeletal muscle cytosol preparation. The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and used to determine the relative binding affinity.[5] |
| In Vivo Anti-inflammatory Activity (Xylene-induced ear edema test) | The anti-inflammatory activity of budesonide conjugates is assessed in mice. Ear edema is induced by topical application of xylene. The test compounds are administered, and the degree of edema is measured by the weight difference between the treated and untreated ears. The inhibition of edema is calculated relative to a control group.[4] |
| In Vitro Anti-inflammatory Activity (LPS-induced RAW 264.7 cells) | The in vitro anti-inflammatory effect is evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The concentration of the compound that causes 50% inhibition of NO production (IC50) is determined.[4] |
| Cell Viability Assay (MTT Assay) | The cytotoxicity of the synthesized conjugates is assessed using the MTT assay on cell lines such as RAW 264.7. Cells are incubated with various concentrations of the compounds, and cell viability is determined by measuring the formation of formazan from MTT.[4] |
| Hydrolysis Behavior | The stability of budesonide conjugates is evaluated in different pH solutions (e.g., pH 1.2, 6.8, and 7.4), as well as in rat and human plasma and rat lung homogenate, to simulate physiological conditions. The degradation of the conjugates is monitored over time using High-Performance Liquid Chromatography (HPLC).[4] |
Signaling Pathways and Mechanisms of Action
Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). This interaction triggers a cascade of molecular events that ultimately lead to the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory genes.
Caption: Budesonide signaling pathway.
The binding of budesonide to the cytoplasmic GR leads to the dissociation of heat shock proteins (HSPs) and the formation of a budesonide-GR complex.[7] This complex then dimerizes and translocates to the nucleus, where it can modulate gene expression in two primary ways:
-
Transactivation: The budesonide-GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, such as annexin A1 and interleukin-10.[8]
-
Transrepression: The budesonide-GR monomer or dimer can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference, which can occur through direct protein-protein interactions or by competing for coactivators, results in the decreased expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8]
Structure-Activity Relationship Workflow
The development of novel budesonide analogs follows a systematic workflow aimed at optimizing their therapeutic properties. This process involves iterative cycles of chemical synthesis, biological evaluation, and computational modeling.
Caption: Workflow for Structure-Activity Relationship studies of budesonide analogs.
This iterative process allows for the systematic exploration of the chemical space around the budesonide scaffold, leading to the identification of new candidates with improved efficacy, selectivity, and safety profiles. The insights gained from SAR studies are invaluable for the rational design of next-generation anti-inflammatory therapeutics.
References
- 1. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Budesonide: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 3. Budesonide: MedlinePlus Drug Information [medlineplus.gov]
- 4. dovepress.com [dovepress.com]
- 5. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of novel cationic lipids with anti-inflammatory and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
In Vivo Validation of Budesonide's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Budesonide, a potent glucocorticoid, with other alternatives, supported by experimental data from clinical trials. The information is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals working in the field of inflammatory diseases.
Overview of Budesonide
Budesonide is a synthetic corticosteroid with high topical anti-inflammatory activity and low systemic bioavailability due to its extensive first-pass metabolism in the liver.[1] This characteristic makes it a valuable therapeutic option for localized inflammatory conditions, particularly inflammatory bowel disease (IBD), as it minimizes systemic side effects commonly associated with conventional corticosteroids.[1] This guide will focus on the in vivo validation of Budesonide in the context of Crohn's disease and ulcerative colitis.
Comparative Efficacy in Crohn's Disease
Clinical trials have demonstrated that oral Budesonide is an effective treatment for active Crohn's disease, particularly in patients with ileal or ileocecal involvement. Its efficacy has been compared to the conventional corticosteroid, prednisolone.
Table 1: Comparison of Budesonide and Prednisolone for Induction of Remission in Active Crohn's Disease
| Parameter | Budesonide (9 mg/day) | Prednisolone (40 mg/day, tapered) | Reference |
| Remission Rate (8 weeks) | 60% | 60% | [2][3] |
| Remission Rate (10 weeks) | 53% | 66% (p=0.12) | [4] |
| Mean CDAI Score Decrease (10 weeks) | 275 to 175 | 279 to 136 (p=0.001) | [4] |
| Corticosteroid-Associated Side Effects | Significantly less common | More common | [4] |
| Impaired Adrenal Function | Lower frequency | Higher frequency (p=0.0023) | [2][3] |
CDAI: Crohn's Disease Activity Index
Comparative Efficacy in Ulcerative Colitis
Budesonide MMX is an extended-release formulation designed to deliver the drug throughout the colon, making it suitable for the treatment of ulcerative colitis.
Table 2: Efficacy of Budesonide MMX for Induction of Remission in Mild-to-Moderate Ulcerative Colitis (8 weeks)
| Treatment Group | Combined Clinical & Colonoscopic Remission | Placebo | Reference |
| Budesonide MMX 9 mg | 17.7% (p=0.0002) | 6.2% | [5] |
| Budesonide MMX 6 mg | 10.9% | 6.2% | [5] |
A pooled analysis of three studies involving 900 participants confirmed that Budesonide-MMX® 9 mg was significantly superior to placebo for inducing remission at 8 weeks, with 15% of patients on Budesonide achieving remission compared to 7% on placebo.[6]
Experimental Protocols
Clinical Trial in Active Crohn's Disease (Budesonide vs. Prednisolone)
-
Study Design: Randomized, double-blind, 10-week trial.[4]
-
Patient Population: 176 patients with active ileal or ileocecal Crohn's disease (CDAI score > 200).[4][7]
-
Treatment Arms:
-
Primary Efficacy Endpoint: Remission, defined as a Crohn's Disease Activity Index (CDAI) score of ≤ 150.[4]
-
Key Assessments: CDAI scores, incidence of corticosteroid-associated side effects, and morning plasma cortisol concentrations.[4]
Clinical Trial in Active Ulcerative Colitis (Budesonide MMX vs. Placebo)
-
Study Design: Two randomized, double-blind, placebo-controlled, 8-week studies (CORE I and II).[5]
-
Patient Population: Patients with mild-to-moderate active ulcerative colitis.[5]
-
Treatment Arms:
-
Primary Efficacy Endpoint: Combined clinical and colonoscopic remission.[5]
-
Key Assessments: Symptom resolution, colonoscopic improvement, and safety profiles.[5]
Mechanism of Action and Signaling Pathways
Budesonide exerts its anti-inflammatory effects primarily through its high affinity for glucocorticoid receptors (GR).[8][9]
Caption: Budesonide's anti-inflammatory signaling pathway.
Upon entering the cell, Budesonide binds to the cytosolic Glucocorticoid Receptor, leading to the dissociation of heat shock proteins.[10] The activated Budesonide-GR complex then translocates to the nucleus.[8][9] In the nucleus, it can act in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as lipocortin-1, which inhibits phospholipase A2 and the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][10]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB).[11] By inhibiting NF-κB, Budesonide suppresses the expression of various pro-inflammatory cytokines (e.g., IL-1β, TNF-α), chemokines, and adhesion molecules.[10][12]
Experimental Workflow Diagrams
Caption: Workflow for a comparative trial of Budesonide in Crohn's Disease.
Caption: Workflow for a placebo-controlled trial of Budesonide MMX in Ulcerative Colitis.
Conclusion
The in vivo data from clinical trials strongly support the therapeutic potential of Budesonide in the management of inflammatory bowel diseases. In active Crohn's disease, Budesonide demonstrates comparable efficacy to prednisolone in inducing remission but with a significantly better safety profile, particularly concerning corticosteroid-related side effects and adrenal suppression.[2][3][4] For mild-to-moderate ulcerative colitis, Budesonide MMX has been shown to be superior to placebo in achieving clinical and colonoscopic remission.[5] The targeted delivery and high first-pass metabolism of Budesonide contribute to its favorable risk-benefit profile, making it a valuable therapeutic alternative to conventional corticosteroids for these conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral budesonide is as effective as oral prednisolone in active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral budesonide is as effective as oral prednisolone in active Crohn's disease. The Global Budesonide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of budesonide with prednisolone for active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of clinical and colonoscopic remission of mild-to-moderate ulcerative colitis with budesonide MMX 9 mg: pooled analysis of two phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral budesonide for treatment of people with active ulcerative colitis | Cochrane [cochrane.org]
- 7. RePub, Erasmus University Repository: Budesonide versus prednisolone for the treatment of active Crohn's disease in children: A randomized, double-blind, controlled, multicentre trial [repub.eur.nl]
- 8. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 9. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. youtube.com [youtube.com]
Comparative Efficacy and Mechanism of Action of Budesonide in Inflammatory Disorders
This guide provides a comprehensive comparison of Budesonide with alternative treatments for asthma and Crohn's disease, focusing on replicating and understanding published findings. The information is intended for researchers, scientists, and drug development professionals.
Budesonide for the Treatment of Asthma
Budesonide is a potent glucocorticoid used in the long-term management of asthma.[1] Its efficacy has been compared to other inhaled corticosteroids, such as fluticasone propionate.
Comparison with Fluticasone Propionate
Clinical trials have compared the efficacy of Budesonide and Fluticasone Propionate in pediatric and adult patients with asthma.
| Outcome Measure | Budesonide | Fluticasone Propionate | Study Population | Key Findings |
| Asthma Control Test Score (Month 3) | 22.48 ± 4.12[2][3] | 24.84 ± 2.67[2][3] | Children (4-7 years) with moderate to severe asthma | Fluticasone showed a statistically significant greater improvement in asthma control.[2][3] |
| Reduction in Salbutamol Use | Significant reduction[2][3] | Markedly superior reduction[2][3] | Children (4-7 years) with moderate to severe asthma | Fluticasone was more effective in reducing the need for rescue medication.[2][3] |
| Mean Morning Peak Expiratory Flow (PEF) Increase | Significant increase[4] | Significantly higher increase (Weeks 1-8)[4] | Children with mild-to-moderate asthma | Fluticasone provided a more rapid and greater improvement in lung function.[4] |
| Change in Pre-dose FEV1 (12 weeks) | Not significantly different from Fluticasone/Formoterol[5] | Not significantly different from Budesonide/Formoterol[5] | Patients with asthma | Fluticasone/Formoterol combination was non-inferior to Budesonide/Formoterol.[5] |
Experimental Protocol: Randomized Controlled Trial of Inhaled Budesonide for Mild-to-Moderate Asthma
This protocol is a generalized summary based on published clinical trials.[6][7]
-
Objective: To determine the efficacy and safety of inhaled budesonide compared to placebo in adults with mild-to-moderate asthma.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[6][7]
-
Participants: Adult patients (aged 15-78 years) with a clinical diagnosis of mild-to-moderate asthma, not adequately controlled with bronchodilator therapy alone.[6][7]
-
Intervention:
-
Primary Efficacy Endpoints:
-
Secondary Endpoints:
-
Statistical Analysis: Comparison of the mean changes in primary and secondary endpoints between the Budesonide and placebo groups using appropriate statistical tests.
Signaling Pathway of Budesonide's Anti-Inflammatory Action
Budesonide, a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression.[8][9][10] It readily diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[8][9] This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA.[8][9] This interaction leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[8][9][10]
Budesonide for the Treatment of Crohn's Disease
Oral Budesonide is an effective treatment for mild-to-moderately active Crohn's disease, particularly involving the ileum and/or ascending colon.[11][12]
Comparison with Prednisone
Budesonide has been compared to the conventional corticosteroid, Prednisone, for the treatment of active Crohn's disease.
| Outcome Measure | Budesonide (9 mg/day) | Prednisone (40 mg/day, tapered) | Study Population | Key Findings |
| Clinical Remission (CDAI <150) | 51%[13] | 52.5%[13] | Patients with mild to moderately active Crohn's disease | Budesonide is as effective as Prednisone in inducing remission.[13] |
| Treatment Response with No Side Effects | 30%[13] | 14%[13] | Patients with mild to moderately active Crohn's disease | Significantly more patients responded to Budesonide without steroid-related side effects.[13] |
| Common Side Effects | Headache, respiratory infection[14] | Fluid retention, weight gain, high blood pressure, sleep problems[12] | Patients with Crohn's disease | Budesonide has a more favorable side-effect profile due to its extensive first-pass metabolism.[12] |
Experimental Protocol: Randomized, Double-Blind, Double-Dummy Controlled Trial for Active Crohn's Disease
This protocol is a generalized summary based on published clinical trials.[13]
-
Objective: To compare the efficacy and safety of oral Budesonide with oral Prednisone in the treatment of active Crohn's disease involving the terminal ileum and/or colon.
-
Study Design: A randomized, double-blind, double-dummy, controlled trial.
-
Participants: Patients with a diagnosis of mild to moderately active Crohn's disease (Crohn's Disease Activity Index [CDAI] score between 200 and 450).
-
Intervention:
-
Treatment Group: 9 mg Budesonide once daily for 8 weeks, plus a placebo for Prednisone.
-
Control Group: 40 mg Prednisone once daily for the first 2 weeks, with the dose gradually tapered to 5 mg/day by the end of the study, plus a placebo for Budesonide.
-
-
Duration: 8-12 weeks.[15]
-
Primary Efficacy Endpoint: Clinical remission, defined as a CDAI of <150 at the end of the study.
-
Secondary Endpoints:
-
Mean change in CDAI score.
-
Quality of life assessments.
-
Incidence and severity of steroid-related adverse events.
-
Laboratory parameters (e.g., inflammatory markers).
-
-
Statistical Analysis: Comparison of remission rates and other endpoints between the two treatment groups using appropriate statistical methods.
Experimental Workflow for Assessing Anti-inflammatory Effects of Budesonide Formulations
The following workflow illustrates an in vitro experimental design to evaluate the anti-inflammatory efficacy of different Budesonide formulations.[16]
References
- 1. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparing Budesonide and Fluticasone Propionate in Children with Moderate to Severe Asthma: A Pilot Randomized Controlled Trial | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhaled budesonide for adults with mild-to-moderate asthma: a randomized placebo-controlled, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhaled budesonide for adults with mild-to-moderate asthma: a randomized placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 11. New steroids for IBD: progress report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prednisone vs. Budesonide: Steroids for Crohn's Treatment [medicinenet.com]
- 13. Budesonide versus prednisone in the treatment of active Crohn's disease. The Israeli Budesonide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Entocort vs. Imuran for Crohn's Disease and Rheumatoid Arthritis: Important Differences and Potential Risks. [goodrx.com]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Glycosides from Bidens: Evaluating Performance in Cytotoxicity, Antioxidant, and Anti-inflammatory Activities
For Immediate Release
A comprehensive analysis of glycosidic compounds isolated from the Bidens genus reveals significant variations in their cytotoxic, antioxidant, and anti-inflammatory properties. This guide provides a head-to-head comparison of key flavonoid and polyacetylene glycosides, supported by experimental data to inform researchers, scientists, and drug development professionals in their exploration of natural product-based therapeutics.
The genus Bidens is a rich source of diverse glycosides, broadly categorized into flavonoid and polyacetylene derivatives.[1][2] These compounds have garnered considerable interest for their wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3] This guide synthesizes available experimental data to offer a comparative overview of their performance. While this guide aims to be comprehensive, it is important to note that specific quantitative data for some compounds, including Bidenoside C, are not available in the current body of scientific literature. The comparisons herein are based on published data for other representative glycosides from the Bidens genus.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following sections present quantitative data on the cytotoxicity and antioxidant activity of several flavonoid glycosides isolated from Bidens pilosa. Additionally, the anti-inflammatory potential of polyacetylene glycosides is discussed based on available qualitative data.
Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic effects of six flavonoid glycosides were evaluated against the human colon cancer cell line RKO using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in Table 1. Among the tested compounds, 5,3',4'-trihydroxy-3,7-dimethoxylflavone and 5,6,7,4'-tetramethoxylflavone exhibited the most potent cytotoxic activity.
Table 1: Cytotoxicity of Flavonoid Glycosides from Bidens pilosa against RKO Cells
| Compound | Molecular Weight | IC50 (µmol/L) |
| Isoquercitrin | 464 | > 100 |
| Vitexin | 432 | > 100 |
| Astragalin | 448 | > 100 |
| 5,6,7,4'-tetramethoxylflavone | 342 | 39.08 |
| 5,3',4'-trihydroxy-3,7-dimethoxylflavone | 330 | 17.68 |
| Quercetin | 302 | > 100 |
| (Data sourced from Yi et al., 2016) |
Antioxidant Activity
The antioxidant capacity of the same flavonoid glycosides was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Quercetin demonstrated the highest antioxidant activity in both assays, with significantly lower IC50 values compared to the other tested compounds and the synthetic antioxidant BHT (butylated hydroxytoluene).
Table 2: Antioxidant Activity of Flavonoid Glycosides from Bidens pilosa
| Compound | DPPH Scavenging IC50 (µmol/L) | ABTS Scavenging IC50 (µmol/L) |
| Isoquercitrin | 15.2 | 21.3 |
| Vitexin | ND | ND |
| Astragalin | 199.8 | 212.3 |
| 5,6,7,4'-tetramethoxylflavone | ND | ND |
| 5,3',4'-trihydroxy-3,7-dimethoxylflavone | 43.1 | 77.6 |
| Quercetin | 10.7 | 17.5 |
| BHT (positive control) | 58.6 | 79.4 |
| *ND: Not determined (maximum level of inhibition below 50%) | ||
| (Data sourced from Yi et al., 2016) |
Anti-inflammatory Activity of Polyacetylene Glycosides
Several polyacetylenic glucosides isolated from Bidens pilosa have demonstrated potential anti-inflammatory activity. One study investigated the effects of four such compounds on the release of interleukin-6 (IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific IC50 values were not provided, the study reported that 4-O-β-D-glucopyranosyloxy-1-hydroxy-6-(E)-tetradecene-8,10,12-triyne exhibited significant inhibitory activity on IL-6 release. Furthermore, 2-O-β-D-glucopyranosyloxy-1-hydroxy-5-(E)-tetradecene-7,9,11-triyne and icthyothereol acetate were more effective at reducing NO release.[4][5][6] These findings suggest that polyacetylene glycosides are a promising class of anti-inflammatory agents, though more quantitative and comparative studies are needed.
Signaling Pathway
Flavonoids from Bidens and other natural sources are known to exert their anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many flavonoids inhibit this pathway by interfering with the activation of the IKK complex or the subsequent steps leading to NF-κB activation.
Caption: Flavonoid inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., RKO) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., flavonoid glycosides) and a vehicle control. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the dose-response curve.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 190 µL of the ABTS•+ working solution to 10 µL of various concentrations of the test compound.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity and IC50 values are calculated similarly to the DPPH assay.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor.
-
Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., RAW 264.7 macrophages) with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (1 µg/mL).
-
Incubation: Incubate for an appropriate period (e.g., 6-24 hours) to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as a percentage of the stimulated control.
Conclusion
The glycosides isolated from the Bidens genus represent a diverse and promising source of bioactive compounds. The available data indicates that flavonoid glycosides, such as 5,3',4'-trihydroxy-3,7-dimethoxylflavone, possess notable cytotoxic activity against cancer cells, while others, like quercetin and isoquercitrin, are potent antioxidants. Polyacetylene glycosides show potential as anti-inflammatory agents by inhibiting the production of key inflammatory mediators.
It is evident that the biological activity of these glycosides is highly dependent on their specific chemical structures. Further research, including quantitative structure-activity relationship (QSAR) studies, is warranted to fully elucidate their therapeutic potential. A critical need exists for the isolation and biological evaluation of a wider range of Bidens glycosides, including this compound, to enable more comprehensive and direct comparisons. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for advancing this field of research.
References
- 1. Extraction of Antioxidant Components from Bidens pilosa Flowers and Their Uptake by Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and pharmacology of Bidens pilosa: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive polyacetylenes from Bidens pilosa L and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Bidenoside C
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for Bidenoside C, it should be handled as a potentially hazardous substance. General precautions for handling potent pharmacological compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A lab coat is mandatory to protect skin and clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if the compound is a powder, a properly fitted respirator is recommended.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., pipette tips, vials, contaminated PPE) as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions.
-
-
Waste Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for all this compound waste.
-
The container must be compatible with the chemical nature of the waste. For solid waste, a sealed bag or a wide-mouth container is suitable. For liquid waste, use a screw-cap bottle.
-
The container should be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Consult with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to inform them about the waste.
-
Provide them with any available information about this compound, including its chemical class (steroidal glycoside), any known structural information, and the nature of the waste (e.g., pure compound, solutions in specific solvents).
-
Follow their specific instructions for collection, storage, and pickup of the hazardous waste.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within your laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following table summarizes general safety concerns for an unknown steroidal glycoside, which should be considered when handling and disposing of this compound.
| Parameter | Guideline / Precaution | Rationale |
| Acute Toxicity (Oral) | Handle with care, avoid ingestion. | Many steroidal glycosides exhibit high biological activity and potential toxicity. |
| Skin Corrosion/Irritation | Avoid direct skin contact. | Potential for local irritation or absorption through the skin. |
| Eye Damage/Irritation | Wear eye protection. | Direct contact could cause serious eye irritation or damage. |
| Aquatic Toxicity | Do not dispose of in the environment. | As with many bioactive molecules, the effect on aquatic life is unknown and could be harmful. |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended protocol is the general procedure for the disposal of unknown or uncharacterized research chemicals, as outlined above. This involves treating the substance as hazardous waste and coordinating with your institution's EHS office for proper disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which specific safety data is unavailable.
Caption: Disposal Decision Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
